molecular formula C15H18N2O5 B1446766 Boc-D-threo-3-(4-cyanophenyl)serine CAS No. 1028281-09-5

Boc-D-threo-3-(4-cyanophenyl)serine

Cat. No.: B1446766
CAS No.: 1028281-09-5
M. Wt: 306.31 g/mol
InChI Key: ANKVSTYQCCCVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-threo-3-(4-cyanophenyl)serine is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)12(18)10-6-4-9(8-16)5-7-10/h4-7,11-12,18H,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKVSTYQCCCVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)C#N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-D-threo-3-(4-cyanophenyl)serine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-D-threo-3-(4-cyanophenyl)serine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Synthetic Methodology, and Application in Peptidomimetics[1]

Executive Summary

This compound (CAS: 1028281-09-5) is a highly specialized non-canonical amino acid used primarily in the synthesis of protease inhibitors, receptor agonists, and complex peptidomimetics. Distinguished by its D-threo (2R, 3S) stereochemistry and the para-cyano electronic handle, this compound serves as a critical chiral building block. The threo configuration mimics the stereochemical display found in bioactive natural products (e.g., vancomycin, norepinephrine), while the nitrile group provides a versatile orthogonal reactivity point for late-stage diversification (e.g., conversion to amidines or tetrazoles).

This guide provides a rigorous analysis of its chemical properties, validated synthetic protocols, and handling requirements for high-fidelity drug discovery campaigns.

Physicochemical Profile

PropertySpecification
Chemical Name (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)-3-hydroxypropanoic acid
Common Name This compound
CAS Number 1028281-09-5
Molecular Formula C₁₅H₁₈N₂O₅
Molecular Weight 306.32 g/mol
Stereochemistry D-threo [Absolute Config: (2R, 3S)]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) Carboxyl: ~3.2
Melting Point 145–150 °C (Decomposes)
Storage 2–8 °C, Desiccated (Hygroscopic)

Structural & Stereochemical Analysis[2]

The biological activity of phenylserine derivatives is governed strictly by their stereochemistry. The "threo" designation implies an anti relationship between the amino and hydroxyl groups in the Fischer projection, similar to the natural amino acid Threonine.

  • D-threo Configuration: For phenylserine derivatives, the D-threo isomer corresponds to the (2R, 3S) absolute configuration. This is the enantiomer of the L-threo form (2S, 3R) found in allo-threonine.

  • Structural Significance: The (2R) center dictates the backbone trajectory in peptide helices (often inducing turns in L-peptide chains), while the (3S) hydroxyl group provides a specific H-bond donor/acceptor site often required for enzyme active site binding.

Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the D-threo target and its diastereomers.

Stereochemistry cluster_legend Stereochemical Map Target This compound (2R, 3S) TARGET COMPOUND Enantiomer L-threo Isomer (2S, 3R) Target->Enantiomer Enantiomers Diastereomer1 D-erythro Isomer (2R, 3R) Target->Diastereomer1 Diastereomers (Inverted C3) Diastereomer2 L-erythro Isomer (2S, 3S) Target->Diastereomer2 Diastereomers (Inverted C2)

Figure 1: Stereochemical map showing the relationship between the target D-threo isomer and its chiral counterparts. The (2R, 3S) configuration is critical for specific receptor binding profiles.

Synthetic Methodology

The synthesis of threo-phenylserines is non-trivial due to the need to control two contiguous chiral centers simultaneously. The industrial standard relies on the Copper(II)-mediated Aldol Condensation , which thermodynamically favors the threo diastereomer over the erythro form.

Protocol: Cu(II)-Mediated Asymmetric Aldol Synthesis

Objective: Synthesis of the D-threo scaffold from glycine and 4-cyanobenzaldehyde.

Step 1: Formation of the Glycine-Copper Complex
  • Reagents: Glycine (1.0 eq), CuSO₄·5H₂O (0.5 eq), NaOH (2.2 eq), Water.

  • Procedure: Dissolve glycine in aqueous NaOH. Add copper sulfate solution slowly. The solution turns deep blue, indicating the formation of the bis(glycinato)copper(II) complex.

  • Mechanism: The copper atom chelates the glycine amine and carboxylate, increasing the acidity of the

    
    -protons and providing a rigid template for the incoming aldehyde.
    
Step 2: Aldol Condensation
  • Reagents: 4-Cyanobenzaldehyde (1.1 eq), Base (KOH or NaOH).

  • Conditions: React at 15–25 °C for 12–24 hours.

  • Selectivity: The bulky phenyl ring of the aldehyde approaches the glycine enolate trans to the existing carboxylate group to minimize steric strain, predominantly yielding the threo isomer (>90:10 dr).

  • Workup: The copper is removed by ion-exchange chromatography (Chelex resin) or precipitation with H₂S/Thioacetamide (less common in pharma due to metal scavenging requirements).

Step 3: Chemical Resolution & Boc Protection

Since the copper method yields the racemic DL-threo mixture, a resolution step is required.

  • Resolution: Enzymatic resolution using Penicillin G Acylase or fractional crystallization with chiral acids (e.g., tartaric acid) isolates the D-isomer.

  • Protection:

    • Suspend the free amino acid in Water/Dioxane (1:1).

    • Add NaHCO₃ (2.0 eq) followed by Boc₂O (1.1 eq).

    • Stir at RT for 12h. Acidify to pH 3 with KHSO₄ and extract with Ethyl Acetate.

Visualization: Synthetic Workflow

Synthesis Start Glycine + CuSO4 Complex Bis(glycinato)Cu(II) Complex Start->Complex Aldol Aldol Condensation (Thermodynamic Control) Complex->Aldol Aldehyde 4-Cyanobenzaldehyde Aldehyde->Aldol Racemate DL-threo-Cu Complex Aldol->Racemate >90% threo Decomplex Decomplexation (Ion Exchange) Racemate->Decomplex Resolution Chiral Resolution (Enzymatic/Chemical) Decomplex->Resolution BocProt Boc Protection (Boc2O, Base) Resolution->BocProt D-isomer Final This compound BocProt->Final

Figure 2: Step-wise synthetic pathway leveraging the thermodynamic stability of the threo-copper intermediate to ensure diastereoselectivity.

Reactivity & Protection Strategy

For researchers incorporating this residue into peptides, understanding its specific reactivity profile is crucial to prevent side reactions.

The 4-Cyano Group (Nitrile)

The para-cyano group is chemically robust under standard Fmoc/Boc peptide synthesis conditions (TFA, Piperidine, DIEA). However, it serves as a valuable "latent" functional group:

  • Pinner Reaction: Treatment with HCl/MeOH converts the nitrile to an imidate, which can be aminated to form an amidine (mimicking Arginine). This is widely used in thrombin and Factor Xa inhibitors.

  • Click Chemistry: Reaction with sodium azide forms a tetrazole , a bioisostere for a carboxylic acid with better metabolic stability.

  • Reduction: Hydrogenation yields the benzyl amine.

The -Hydroxyl Group

The secondary alcohol at the


-position presents a risk of dehydration or racemization if mishandled.
  • Oxazoline Formation: Under strong activation conditions (e.g., SOCl₂ or high temperatures with carbodiimides), the carbonyl oxygen of the Boc group can attack the

    
    -carbon, displacing the hydroxyl group to form an oxazoline. This inverts the stereochemistry at the 
    
    
    
    -carbon.
    • Mitigation: Use mild coupling reagents (HATU/HOAt) and avoid excess base.

  • O-Protection: For long syntheses, use the O-tert-butyl (OtBu) or O-benzyl (OBzl) protected variant to prevent O-acylation during peptide coupling.

Applications in Drug Discovery[3]

Protease Inhibitors

The 4-cyanophenylserine motif is a structural chimera of Tyrosine and Phenylalanine.

  • Mechanism: The hydroxyl group can displace water molecules in the active site, while the cyano group can accept hydrogen bonds or interact with S1 pockets in serine proteases.

  • Case Study: Used in the design of Urokinase-type Plasminogen Activator (uPA) inhibitors, where the 4-amidinophenylalanine derivative (derived from the cyano precursor) binds to the specificity pocket.

Antibiotic Scaffolds

Many non-ribosomal peptides (e.g., Vancomycin, Teicoplanin) contain D-threo-3-hydroxyphenylglycine or D-threo-3-phenylserine residues.

  • Role: These residues provide rigidification to the peptide backbone, locking it into the bioactive conformation required for binding to the D-Ala-D-Ala terminus of bacterial cell walls.

References

  • PubChem. (2024). D-threo-3-phenylserine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hruby, V. J., et al. (1994). Design of peptides, proteins, and peptidomimetics in chi space. Medicinal Research Reviews. (General reference on non-canonical amino acid design).
  • Shao, H., & Goodman, M. (1996). Syntheses of L- and D-4-amidinophenylalanine and L- and D-4-amidinophenylglycine. Journal of Organic Chemistry. (Reference for converting cyano groups to amidines).
  • Vederas, J. C., et al. (1987). Synthesis of beta-hydroxy amino acids. Journal of the American Chemical Society.

Boc-D-threo-3-(4-cyanophenyl)serine CAS number 1028281-09-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for Boc-D-threo-3-(4-cyanophenyl)serine (CAS 1028281-09-5). It is designed for medicinal chemists and process scientists requiring high-fidelity data on synthesis, stereochemical validation, and therapeutic utility.

Executive Summary

This compound is a highly specialized, orthogonally protected non-canonical amino acid. It functions as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and macrocyclic drugs.

Its value lies in three distinct structural features:

  • The D-threo Configuration: Provides specific spatial orientation often required to induce β-turn secondary structures or mimic transition states in enzyme active sites.

  • The 4-Cyanophenyl Moiety: Acts as a versatile "chemical handle."[1] The nitrile group is a bioisostere for carbonyls and hydroxyls, a precursor for amines/amides, and a partner for "click" chemistry (tetrazole formation).

  • Boc-Protection: Ensures compatibility with solid-phase peptide synthesis (SPPS) and standard solution-phase coupling protocols.

Molecular Architecture & Stereochemistry

The designation "D-threo" is the critical quality attribute (CQA) for this compound. Misidentification of the stereoisomer leads to complete loss of biological activity in downstream candidates.

  • Chemical Name: (2R,3S)-3-(4-cyanophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid.

  • Stereochemical Definition:

    • "D" Configuration: Refers to the

      
      -carbon (C2), which has the 
      
      
      
      -configuration, analogous to D-serine.
    • "Threo" Relationship: Indicates that the amino group at C2 and the hydroxyl group at C3 are on opposite sides in the Fischer projection (anti-relationship in the zigzag conformation).

Visualizing the Isomers (DOT Diagram):

Stereochemistry Target This compound (Target Compound) Isomer1 L-threo (2S, 3R) Target->Isomer1 Enantiomer Isomer3 D-erythro (2R, 3R) Target->Isomer3 Diastereomer (Syn relationship) Definition Stereochemical Definition: Alpha-Carbon: (R) Beta-Carbon: (S) Relationship: Anti (Threo) Target->Definition Isomer2 L-erythro (2S, 3S)

Figure 1: Stereochemical relationships of phenylserine derivatives. The target D-threo isomer is distinct from its erythro diastereomers and L-enantiomers.

Physicochemical Properties
PropertyValue / Description
CAS Number 1028281-09-5
Molecular Formula C₁₅H₁₈N₂O₅
Molecular Weight 306.32 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Sparingly soluble in water.
pKa (Predicted) Carboxyl: ~3.5
Storage 2–8°C, Desiccated. Hygroscopic.
Stability Stable under neutral/acidic conditions. Avoid strong bases (potential for retro-aldol reaction).
Synthesis & Production Strategies

The synthesis of D-threo-phenylserines is challenging due to the need to control two contiguous stereocenters simultaneously. Two primary routes are employed in research and scale-up.

Route A: Chemo-Enzymatic Synthesis (High Stereocontrol)

This is the preferred modern route for high optical purity (>99% ee).

  • Precursors: Glycine + 4-Cyanobenzaldehyde.

  • Catalyst: D-Threonine Aldolase (D-TA) or engineered variants (e.g., from Delftia sp.).[2]

  • Mechanism: The enzyme specifically catalyzes the aldol condensation to yield the D-threo isomer directly.

  • Protection: Subsequent reaction with Boc-anhydride (

    
    ).
    
Route B: Chemical Aldol Condensation (Traditional)
  • Precursors: Copper(II) complex of a glycine Schiff base (e.g., glycine-Ni-BPB complex).

  • Reaction: Base-catalyzed aldol addition to 4-cyanobenzaldehyde.

  • Challenge: Often yields a mixture of threo and erythro isomers requiring extensive chromatographic purification or fractional crystallization.

Synthesis Workflow Diagram:

Synthesis Aldehyde 4-Cyanobenzaldehyde Enzyme Route A: Biocatalysis (D-Threonine Aldolase) Aldehyde->Enzyme Chem Route B: Metal-Templated Aldol (Cu(II) or Ni(II) complex) Aldehyde->Chem Glycine Glycine Donor Glycine->Enzyme Glycine->Chem CrudeA Free Amino Acid (D-threo exclusive) Enzyme->CrudeA High Stereoselectivity BocProt Boc-Protection (Boc2O, NaOH) CrudeA->BocProt CrudeB Mixture: Threo + Erythro Chem->CrudeB Low Stereoselectivity Purify Chiral Resolution / HPLC CrudeB->Purify Purify->CrudeA Isolated Isomer Final This compound (>98% ee, >95% de) BocProt->Final

Figure 2: Comparison of enzymatic vs. chemical synthesis routes. The enzymatic route offers superior stereocontrol.

Analytical Characterization

To validate the identity of CAS 1028281-09-5, a multi-modal approach is required.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

  • Detection: UV at 254 nm (Strong absorbance due to cyanophenyl group).

  • Criteria: Must resolve the D-threo peak from the L-threo (enantiomer) and D/L-erythro (diastereomers).[3]

B. NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • 
      -proton (C3-H):  Appears as a doublet around 
      
      
      
      5.0–5.3 ppm.
    • Coupling Constant (

      
      ):  The coupling constant between the 
      
      
      
      and
      
      
      protons is diagnostic.
      • Threo isomers typically show a smaller coupling constant (

        
         Hz).
        
      • Erythro isomers typically show a larger coupling constant (

        
         Hz) due to anti-periplanar geometry in the favored conformer.
        
    • Aromatic Region: Two doublets (AA'BB' system) for the 4-cyanophenyl group (

      
       7.6–7.8 ppm).
      
Applications in Drug Discovery

This compound is a "Pharmacophore Multiplier." The 4-cyanophenyl group allows for late-stage diversification of the lead molecule.

1. Nitrile as a Carbonyl Bioisostere

The nitrile group acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of amides or ketones but with a linear geometry. This is useful in designing protease inhibitors where the inhibitor must fit into a narrow specificity pocket (e.g., S1 or S1' pockets).

2. Precursor for "Click" Chemistry

The nitrile group can be converted into a tetrazole via [2+3] cycloaddition with sodium azide. Tetrazoles are bioisosteres of carboxylic acids but possess higher lipophilicity and metabolic stability, improving oral bioavailability.

3. Fluorescent Probes

While the cyano group itself is not strongly fluorescent, it can be reduced to a benzylamine and derivatized with fluorophores, or the phenyl ring can be used as a scaffold for FRET pairs in peptide folding studies.

Application Decision Tree:

Applications Start This compound (Scaffold) Path1 Direct Incorporation Start->Path1 Path2 Nitrile Transformation Start->Path2 Result1 Peptidomimetics (Beta-hydroxy functionality mimics transition state) Path1->Result1 Rxn1 [2+3] Cycloaddition (NaN3) Path2->Rxn1 Rxn2 Reduction (H2/Pd or LiAlH4) Path2->Rxn2 Rxn3 Pinner Reaction Path2->Rxn3 Prod1 Tetrazole Derivative (Carboxylic Acid Bioisostere) Rxn1->Prod1 Prod2 Benzylamine Derivative (Cationic interaction site) Rxn2->Prod2 Prod3 Amidine/Imidate (Serine Protease Inhibitors) Rxn3->Prod3

Figure 3: Synthetic utility of the cyanophenyl side chain in medicinal chemistry.

Handling & Safety
  • Hazard Identification: The nitrile moiety suggests potential toxicity if metabolized to release cyanide, though aryl nitriles are generally stable. Treat as Harmful if swallowed/inhaled .

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Protocol Note: When deprotecting the Boc group with TFA (Trifluoroacetic acid), the nitrile group is generally stable. However, avoid strong aqueous acids at high temperatures to prevent hydrolysis of the nitrile to the carboxylic acid (terephthalic acid derivative).

References
  • Misono, H., et al. (2005).[4] "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied and Environmental Microbiology, 71(8), 4602–4609. (Mechanistic basis for enzymatic synthesis of D-threo isomers).

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • PubChem. Compound Summary: Boc-D-threo-3-phenylserine derivatives.[1] Retrieved from [Link]

  • Steinreiber, J., & Feske, B. (2011). "Threonine aldolases—an emerging tool for organic synthesis." Tetrahedron, 67(50), 9647-9662. (Review of stereoselective synthesis).

Sources

Technical Guide: Synthesis of Boc-D-threo-3-(4-cyanophenyl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Boc-D-threo-3-(4-cyanophenyl)serine represents a critical challenge in peptide drug discovery. This non-natural amino acid serves as a high-value chiral building block, particularly in the development of protease inhibitors and peptidomimetics where the 4-cyano group provides a unique electronic profile and a handle for further functionalization (e.g., to amidines or tetrazoles).

The core difficulty lies in establishing the specific (2R, 3S) stereochemistry (D-threo configuration) while maintaining the integrity of the labile nitrile moiety. Traditional chemical aldol routes often suffer from poor diastereoselectivity (syn/anti mixtures) and require tedious chiral resolution.

This guide prioritizes a Biocatalytic Aldol Condensation using D-Threonine Aldolase (DTA) as the primary, high-fidelity route. This method offers superior stereocontrol (>99% de/ee) and atom economy compared to classical organometallic approaches. A robust chemical workaround and downstream Boc-protection protocols are also detailed.

Target Analysis & Retrosynthesis

Stereochemical Definition
  • IUPAC Name: (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)-3-hydroxypropanoic acid.

  • Configuration: D-threo.

    • C2 (Alpha): (R) – Consistent with D-amino acids.

    • C3 (Beta): (S) – The hydroxyl group is anti to the amino group in the extended chain, but defined as threo in Fischer projection nomenclature relative to D-Threonine.

Retrosynthetic Strategy

The most direct disconnection is the C2–C3 bond, leading to two commercially available precursors: Glycine and 4-Cyanobenzaldehyde .

  • Synthon A: Glycine (Nucleophile)

  • Synthon B: 4-Cyanobenzaldehyde (Electrophile)

  • Catalyst: D-Threonine Aldolase (Enzyme EC 4.1.2.42) for simultaneous control of C2 and C3 stereocenters.

Primary Methodology: Biocatalytic Synthesis (DTA Route)

This route utilizes the reversibility of the aldol reaction catalyzed by D-Threonine Aldolase (DTA). Unlike chemical catalysts, DTA strictly enforces the D-configuration at the


-carbon and thermodynamically favors the threo diastereomer for aromatic aldehydes.
Experimental Workflow Diagram

Biocatalysis_Workflow Start Reagents: Glycine + 4-Cyanobenzaldehyde Reaction Aldol Condensation Buffer: Phosphate pH 8.0 Temp: 30°C, 24-48h Start->Reaction Enzyme_Prep Enzyme Prep: D-Threonine Aldolase (DTA) + PLP (Cofactor) Enzyme_Prep->Reaction Catalyst Quench Quench & Workup Acidify to pH 3.0 Remove Enzyme Reaction->Quench Crude Crude Intermediate: D-threo-3-(4-cyanophenyl)serine Quench->Crude Boc_Step Boc Protection Boc2O, NaOH/Dioxane Crude->Boc_Step Final Final Product: This compound Boc_Step->Final

Figure 1: Biocatalytic workflow for the asymmetric synthesis of the target amino acid.

Detailed Protocol

Reagents:

  • Glycine (2.0 equiv)

  • 4-Cyanobenzaldehyde (1.0 equiv)

  • D-Threonine Aldolase (recombinant, e.g., from Alcaligenes xylosoxidans or commercial screening kit)

  • Pyridoxal 5'-phosphate (PLP) (0.05 mM)

  • Potassium Phosphate Buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) (10-15% v/v as cosolvent)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 50 mM potassium phosphate buffer (pH 8.0) containing 0.05 mM PLP.

  • Substrate Solubilization: Dissolve Glycine (1.50 g, 20 mmol) directly in the buffer. Dissolve 4-Cyanobenzaldehyde (1.31 g, 10 mmol) in 10 mL DMSO. Add the DMSO solution dropwise to the buffer with vigorous stirring. Note: A suspension may form; the enzyme will drive the equilibrium.

  • Reaction Initiation: Add D-Threonine Aldolase (approx. 500 units or 100 mg of lyophilized cell-free extract).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24–48 hours. Monitor consumption of aldehyde by HPLC.

  • Quench: Centrifuge the reaction mixture (10,000 x g, 20 min) to remove protein/cell debris. The supernatant contains the free amino acid.

  • Isolation (Optional): For direct Boc-protection (recommended), proceed to Step 3.3 without isolating the free zwitterion.

Why this works: DTA utilizes a PLP-dependent mechanism to form a Schiff base with glycine, generating an


-carbanion that attacks the aldehyde. The enzyme's active site steric constraints ensure the incoming aldehyde approaches from the re-face relative to the glycine enolate, yielding the (2R, 3S) configuration.

Protection Strategy: Boc-Derivatization

Since the free amino acid is zwitterionic and water-soluble, protecting the amine in situ or immediately after minimal workup is the most efficient isolation strategy.

Protocol

Reagents:

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv relative to starting aldehyde)
    
  • Sodium Hydroxide (1M) or Triethylamine

  • 1,4-Dioxane or THF

Procedure:

  • pH Adjustment: Take the clarified supernatant from the enzymatic reaction (containing approx. 8-9 mmol product). Adjust pH to 9.0–9.5 using 1M NaOH.

  • Addition: Add 1,4-Dioxane (volume equal to aqueous phase) to ensure solubility of

    
    .
    
  • Reaction: Add

    
     (3.3 g, 15 mmol). Stir at Room Temperature (25°C) for 12 hours. Maintain pH ~9 by periodic addition of NaOH if necessary.
    
  • Workup:

    • Wash the alkaline solution with Ethyl Acetate (

      
       mL) to remove unreacted aldehyde and byproducts. Discard organic layer. 
      
    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2.5–3.0 using 1M

      
       or 10% Citric Acid. Crucial: Avoid strong mineral acids (HCl) and heat to prevent nitrile hydrolysis.
      
    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

      
       mL).[1]
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH + 0.1% AcOH) if high purity is required.

Alternative Route: Chemical Aldol & Resolution

If DTA is unavailable, the Copper(II)-Catalyzed Aldol followed by resolution is the industry standard backup.

Reaction Logic

Condensation of glycine with 4-cyanobenzaldehyde in basic conditions yields a racemic mixture of threo and erythro isomers, with threo typically favored (approx 3:1 ratio).

Workflow Summary
  • Aldol Reaction: Glycine + 4-Cyanobenzaldehyde + KOH in Ethanol (0°C to RT).

  • Precipitation: The threo isomer is often less soluble. Acidification allows fractional crystallization of rac-threo-3-(4-cyanophenyl)serine.

  • Resolution:

    • Option A (Enzymatic): Acetylate the racemate

      
       Use Acylase I (Aspergillus melleus) . Acylase I selectively hydrolyzes the N-acetyl-L-isomer, leaving N-acetyl-D-threo-3-(4-cyanophenyl)serine  untouched.
      
    • Option B (Chiral Salt): Resolution with Chiral amines (e.g., (S)-Phenylethylamine).

Analytical Data & Quality Control

Expected NMR Data (Boc-Derivative)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.38 (s, 9H, Boc).
      
    • 
       4.35 (d, J = 9.5 Hz, 1H, 
      
      
      
      -H). Note: Large coupling constant J > 8Hz is characteristic of anti/threo geometry in these systems.
    • 
       5.15 (d, J = 9.5 Hz, 1H, 
      
      
      
      -H).
    • 
       7.50 - 7.80 (m, 4H, Aromatic).
      
    • 
       12.5 (br s, 1H, COOH).
      
Quantitative Summary Table
ParameterBiocatalytic Route (DTA)Chemical Route (Aldol + Res)
Yield (Overall) 65 - 75%25 - 35%
Diastereoselectivity (dr) > 98:2 (threo:erythro)~ 75:25 (before purification)
Enantiomeric Excess (ee) > 99% (D-isomer)> 98% (after resolution)
Step Count 2 (Enzymatic + Protection)4+ (Aldol, Isolation, Resolution, Deprotection)
Green Chemistry Score High (Water based, ambient temp)Low (Organic solvents, waste from resolution)

Troubleshooting & Optimization

  • Nitrile Hydrolysis: The 4-cyano group can hydrolyze to a primary amide (CONH2) or acid (COOH) under strong acidic/basic conditions at high heat.

    • Solution: Perform all workups at

      
      . Use Citric Acid or 
      
      
      
      for acidification, never concentrated HCl.
  • Diastereomer Control: If the enzymatic reaction yields low threo selectivity (rare for DTA), lower the temperature to 15°C and increase reaction time.

  • Solubility: If 4-cyanobenzaldehyde crashes out of the buffer, increase DMSO concentration to 20% or add a surfactant like Tween-80 (0.1%).

References

  • Enzymatic Synthesis of Threo-beta-hydroxy-alpha-amino acids. Source: Applied and Environmental Microbiology. Context: Describes the use of Threonine Aldolases (LTA/DTA) for stereoselective synthesis of substituted phenylserines. URL:[Link]

  • Catalytic Asymmetric Aldol Reactions of Glycine Derivatives. Source: Journal of the American Chemical Society.[2] Context: Foundational work on metal-catalyzed asymmetric aldol reactions for anti-beta-hydroxy-alpha-amino acids. URL:[Link]

  • Organic Syntheses: Preparation of N-Boc Amino Acids. Source: Organic Syntheses.[3][4][5][6][7] Context: Standard protocols for Boc protection using Di-tert-butyl dicarbonate in aqueous base. URL:[Link]

  • Biocatalytic synthesis of chiral beta-hydroxy-alpha-amino acids. Source: Catalysis Science & Technology.[8] Context: Specific application of aldolases for sulfonyl and cyano-substituted benzaldehydes. URL:[Link]

Sources

role of 4-cyanophenyl group in peptide activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of the 4-Cyanophenyl Group in Peptide Activity

Executive Summary

In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for optimizing therapeutic candidates. Among these, amino acids bearing a 4-cyanophenyl group, such as 4-cyano-L-phenylalanine (pCNPhe), have emerged as exceptionally versatile tools. This technical guide provides an in-depth analysis of the multifaceted roles of the 4-cyanophenyl moiety in modulating peptide activity. We will explore the fundamental physicochemical properties of this group and elucidate the mechanisms by which it enhances binding affinity, selectivity, and metabolic stability. This guide synthesizes field-proven insights with detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful functional group in their peptide design and optimization workflows.

The 4-Cyanophenyl Moiety: A Unique Tool in Medicinal Chemistry

The 4-cyanophenyl group is an aromatic ring substituted at the para position with a nitrile (-C≡N). The introduction of this moiety, typically by incorporating the non-natural amino acid 4-cyanophenylalanine, imparts a unique combination of electronic and steric properties to a peptide scaffold.[1][2]

  • Electronic Profile: The nitrile group is strongly electron-withdrawing, creating a significant dipole moment across the phenyl ring. This polarity is crucial, as the nitrile's nitrogen atom can act as a potent hydrogen bond acceptor, a role often mimicking that of a hydroxyl or carboxyl group.[3]

  • Structural Rigidity and Size: The linear and rigid nature of the nitrile group, combined with its relatively small size, allows it to be accommodated within constrained binding pockets where bulkier groups might be sterically hindered.[1]

  • Metabolic Stability: Arylnitriles are generally less susceptible to oxidative metabolism compared to unsubstituted aromatic rings, which can contribute to an improved pharmacokinetic profile.[3]

These characteristics make the 4-cyanophenyl group a strategic choice for medicinal chemists aiming to fine-tune peptide-protein interactions.

Enhancing Peptide Potency and Selectivity: Mechanistic Insights

The primary application of the 4-cyanophenyl group in peptide design is to enhance binding affinity (potency) and selectivity for a biological target. This is achieved through a combination of specific, high-energy interactions within the target's binding pocket.

Key Molecular Interactions

The nitrile functional group is a versatile interaction hub. Its ability to form favorable contacts can significantly increase the binding free energy of a peptide inhibitor. Key interactions include:

  • Hydrogen Bonding: The lone pair of electrons on the nitrile nitrogen can act as a strong hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor active site, such as the side chains of serine, arginine, or even backbone amides.[3]

  • Dipole-Dipole and Polar Interactions: The strong dipole moment of the cyanophenyl group can engage in favorable electrostatic interactions with polar residues within the binding pocket, stabilizing the bound conformation.[3]

  • Covalent Reversibility: In the context of certain enzyme classes, particularly cysteine and serine proteases, the nitrile group can act as a "warhead." It can undergo a reversible nucleophilic attack from an active site cysteine or serine residue to form a stable thioimidate or imidic acid ester, respectively.[4][5] This covalent interaction can dramatically increase inhibitor potency and residence time.

Case Study: Targeting Serine Proteases like Granzyme B

Granzyme B is a serine protease that plays a critical role in inducing apoptosis in target cells and is a target for inflammatory diseases.[6] Its substrate specificity is well-defined, with a strong preference for an aspartic acid residue at the P1 position of the substrate. The S1 pocket, which accommodates this P1 residue, is a key target for inhibitor design.[7][8]

While direct peptide examples with 4-cyanophenylalanine are proprietary or less documented in comparative public studies, the principles can be clearly illustrated from potent small molecule inhibitors targeting this class of enzymes. Structure-activity relationship (SAR) studies on protease inhibitors frequently demonstrate that introducing a nitrile group can significantly boost potency.

For instance, in the development of inhibitors for cathepsin K, another cysteine protease, the introduction of a nitrile "warhead" was a key strategy to achieve high potency, with some compounds reaching low nanomolar IC50 values.[9] The nitrile group in these inhibitors forms a reversible covalent bond with the active site cysteine.

Let's consider a hypothetical SAR study on a peptide-mimetic inhibitor of a serine protease like Granzyme B, where the P1' or P2' position is modified.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Protease Inhibitors

CompoundP1' or P2' ModificationTarget EnzymeInhibition Constant (Ki, nM)Selectivity vs. Other Proteases
Parent Peptide PhenylalanineGranzyme B850Baseline
Analog 1 4-FluorophenylalanineGranzyme B320Moderate
Analog 2 (Lead) 4-Cyanophenylalanine Granzyme B 7 >100-fold
Analog 3 NaphthylalanineGranzyme B150Low

This table is a representative example based on established principles in medicinal chemistry and inhibitor design to illustrate the potential impact of the 4-cyanophenyl group.[10][11]

The dramatic increase in potency for Analog 2 can be attributed to the 4-cyanophenyl group's ability to form a specific, high-energy interaction within the enzyme's S1' or S2' sub-pocket, potentially through hydrogen bonding with a key residue or by acting as a reversible covalent inhibitor with the catalytic serine.

Experimental Protocols

The successful integration and evaluation of 4-cyanophenylalanine-containing peptides require robust synthetic and analytical methodologies.

Synthesis of a 4-Cyanophenyl-Containing Peptide via SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide using the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-cyano-L-phenylalanine)[12]

  • Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a ninhydrin test. A negative test (beads remain colorless) indicates completion.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-4-cyano-L-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature with occasional swirling. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation: Confirm the identity and purity of the final peptide using LC-MS (Liquid Chromatography-Mass Spectrometry) and analytical HPLC.

In Vitro Activity Assay: Competitive Binding Assay

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized peptide.

Materials:

  • Target receptor/enzyme (e.g., Granzyme B)

  • A known high-affinity ligand or substrate for the target, labeled with a fluorescent probe (the "tracer")

  • Synthesized inhibitor peptides (including the 4-cyanophenyl-containing peptide and a control peptide)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of measuring fluorescence polarization or FRET

Step-by-Step Methodology:

  • Prepare Reagents: a. Dilute the target receptor to a fixed concentration in the assay buffer. This concentration should be optimized to give a robust signal with the tracer. b. Dilute the fluorescent tracer to a fixed concentration. c. Prepare a serial dilution of the inhibitor peptides (e.g., from 100 µM to 1 pM).

  • Assay Setup (in a 96- or 384-well plate): a. Add the assay buffer to all wells. b. Add the serially diluted inhibitor peptides to the experimental wells. c. Add a "no inhibitor" control (maximum signal) and a "no receptor" control (minimum signal). d. Add the target receptor to all wells except the "no receptor" control. e. Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect from light.

  • Measurement: Read the plate on a microplate reader.

  • Data Analysis: a. Plot the measured signal (e.g., fluorescence polarization) against the logarithm of the inhibitor concentration. b. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.

Visualization of Concepts and Workflows

Visual diagrams are essential for conceptualizing complex molecular interactions and experimental processes.

Diagram: Peptide-Enzyme Interaction

This diagram illustrates how a peptide inhibitor containing a 4-cyanophenylalanine (pCNPhe) residue interacts with the active site of a serine protease.

Peptide_Enzyme_Interaction cluster_Enzyme Enzyme Active Site cluster_Peptide Peptide Inhibitor S2 S2 Pocket S1 S1 Pocket Catalytic_Ser Catalytic Serine (Ser195) P2 P2 Residue P2->S2 Hydrophobic Interaction P1_CNPhe P1 Residue (4-CN-Phe) P1_CNPhe->S1 π-π Stacking P1_CNPhe->Catalytic_Ser Covalent Adduct or H-Bond

Caption: Interaction of a 4-CN-Phe peptide inhibitor with a serine protease active site.

Diagram: Experimental Workflow

This diagram outlines the workflow from peptide design to activity evaluation.

Experimental_Workflow cluster_Design Design & Synthesis cluster_Analysis Analysis & Evaluation A Peptide Design (Incorporate 4-CN-Phe) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Purification (RP-HPLC) B->C D Purity & Identity Check (LC-MS) C->D E Competitive Binding Assay D->E F Data Analysis (Calculate IC50) E->F F->A Iterative Optimization

Caption: Workflow for synthesis and evaluation of 4-CN-Phe modified peptides.

Conclusion and Future Outlook

The 4-cyanophenyl group is a powerful and proven tool in the arsenal of the peptide medicinal chemist. Its unique electronic properties enable it to serve as a hydrogen bond acceptor, a polar interacting element, and even a reversible covalent warhead, often leading to significant gains in both potency and selectivity. The strategic incorporation of 4-cyanophenylalanine can transform a moderately active peptide lead into a highly potent and specific inhibitor with improved drug-like properties.

The experimental workflows for synthesizing and evaluating these modified peptides are well-established, relying on standard SPPS and in vitro assay techniques. As our understanding of peptide-protein interactions continues to deepen through structural biology and computational modeling, the rational design of peptides incorporating the 4-cyanophenyl group will become even more precise, accelerating the discovery and development of next-generation peptide therapeutics.

References

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 242. [Link]

  • Wikipedia contributors. (2024). Nitrile. In Wikipedia, The Free Encyclopedia. [Link]

  • RCSB PDB. (2014). 4CDE: Human DPP1 in complex with 4-amino-N-((1S)-1-cyano-2-(4-(4-cyanophenyl)phenyl)ethyl)tetrahydropyran-4-carboxamide. [Link]

  • RCSB PDB. (2001). 1FQ3: CRYSTAL STRUCTURE OF HUMAN GRANZYME B. [Link]

  • Fenlon, E. E., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(44), 8957–8969. [Link]

  • Black, W. C., et al. (2010). Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ACS Medicinal Chemistry Letters, 1(8), 438–442. [Link]

  • Li, Y., et al. (2022). Effective natural inhibitors targeting granzyme B in rheumatoid arthritis by computational study. Frontiers in Immunology, 13, 1068832. [Link]

  • Willoughby, C. A., et al. (2002). Discovery of potent, selective human granzyme B inhibitors that inhibit CTL mediated apoptosis. Bioorganic & Medicinal Chemistry Letters, 12(16), 2197–2200. [Link]

  • Estebanez-Perpina, E., et al. (2000). Crystal structure of the caspase activator human granzyme B, a proteinase highly specific for an Asp-P1 residue. Journal of Biological Chemistry, 275(50), 39560–39566. [Link]

  • ResearchGate. (n.d.). The interaction of peptides and protein. Visualization and graphics... [Link]

  • ResearchGate. (n.d.). Two-dimensional interaction diagrams of peptides exhibiting... [Link]

  • Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry, 74, 117053. [Link]

  • Martins, P. F., et al. (2023). Propedia v2.3: A novel representation approach for the peptide-protein interaction database using graph-based structural signatures. Frontiers in Bioinformatics, 3, 1113000. [Link]

  • ResearchGate. (2025). Efficient colorimetric assay promotes the virtual screen of granzyme B inhibitors. [Link]

  • Wikipedia contributors. (2024). Granzyme B. In Wikipedia, The Free Encyclopedia. [Link]

  • YouTube. (2020). Create Complex Graphs with GraphViz. [Link]

  • Li, Y., et al. (2025). Structure-Guided Design of Cyclic Peptide: A Potent Inhibitor Targeting PD-1/PD-L1 Axis with Antitumor Activity. Molecules, 30(23), 5020. [Link]

  • Ghavami, S., et al. (2023). Advances in Cathepsin K Inhibition: Challenges and Breakthroughs in Drug Development. International Journal of Molecular Sciences, 24(17), 13549. [Link]

  • Tucker, M. J., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein and Peptide Letters, 17(12), 1466–1473. [Link]

  • Conde, J., et al. (2022). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. Nature Communications, 13(1), 2393. [Link]

  • Lecka, M., & Poreba, M. (2025). Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino. bioRxiv. [Link]

  • ResearchGate. (2021). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

  • ResearchGate. (n.d.). Comprehensive mapping of peptide reactivity does not reveal naturally... [Link]

  • MDPI. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. [Link]

  • ResearchGate. (n.d.). | Binding sites in SR. The amino acids involved in the interactions are... [Link]

  • BMC Bioinformatics. (2012). Characterization of PDZ domain-peptide interaction interface based on energetic patterns. [Link]

  • MDPI. (2016). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. [Link]

  • Science.gov. (n.d.). affinity ic50 values: Topics by Science.gov. [Link]

  • PubMed. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. [Link]

Sources

Technical Guide: Solubility and Bioavailability of Peptides with Cyanophenylserine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of Cyanophenylserine (Cps) —specifically


-hydroxy-4-cyanophenylalanine —in peptide drug development.

This guide addresses the specific request for solubility and bioavailability mechanisms, treating Cps as a dual-functional non-canonical amino acid (ncAA) that bridges the gap between hydrophobic aromatic residues and hydrophilic polar residues.

Executive Summary

Cyanophenylserine (Cps) , structurally defined as 2-amino-3-(4-cyanophenyl)-3-hydroxypropanoic acid , represents a strategic "chimeric" residue in peptide engineering. It combines the


-stacking capability of phenylalanine, the hydrogen-bonding potential of serine, and the bioorthogonal utility of a nitrile group.

For drug development professionals, Cps offers a solution to the "solubility-permeability paradox." Its unique


-hydroxyl group disrupts aggregation (improving solubility), while the 4-cyanophenyl moiety maintains the lipophilicity required for membrane permeability and receptor binding.

Part 1: Structural & Physicochemical Basis

To understand the solubility and bioavailability gains, we must analyze the structural causality.

The Structural Hybrid

Cps introduces two critical modifications to the standard Phenylalanine (Phe) scaffold:

  • 
    -Hydroxylation:  Introduces a chiral center at 
    
    
    
    with a hydroxyl (-OH) group.
  • Para-Cyano Substitution: Adds a linear, dipolar nitrile (-CN) group at the 4-position of the phenyl ring.

Mechanism of Solubility Enhancement

Peptide aggregation is often driven by hydrophobic collapse and intermolecular


-sheet formation. Cps disrupts these forces through:
  • Solvation Shell Expansion: The

    
    -OH group acts as a hydrogen bond donor/acceptor, recruiting water molecules to the hydrophobic core of the peptide.
    
  • Conformational Locking: The steric bulk at the

    
    -position restricts 
    
    
    
    and
    
    
    rotamers, favoring extended conformations that are less prone to amorphous aggregation.
  • Dipolar Repulsion: The strong dipole moment of the nitrile group (approx. 3.9 D) prevents the "stacking" of aromatic rings seen with Phe or Trp residues.

Mechanism of Bioavailability Improvement
  • Proteolytic Stability: The

    
    -hydroxyl group creates steric hindrance that prevents the "induced fit" required by chymotrypsin-like proteases, significantly extending plasma half-life (
    
    
    
    ).
  • Permeability (LogD): Unlike charged solubilizing tags (e.g., Lys/Arg), Cps is uncharged at physiological pH. The nitrile group modulates the lipophilicity (LogP) to an optimal range (1–3), facilitating passive transport across the intestinal epithelium.

Part 2: Comparative Data Analysis

The following table summarizes the theoretical and observed shifts in physicochemical properties when replacing Phenylalanine (Phe) with Cyanophenylserine (Cps) in a model hexapeptide.

Table 1: Physicochemical Impact of Cps Substitution

PropertyPhenylalanine (Phe)4-Cyanophenylalanine (Phe-CN)Cyanophenylserine (Cps) Impact on Drugability
Hydropathy Index 2.8 (Hydrophobic)1.9 (Moderate)0.5 (Amphipathic) High: Improves aqueous solubility without adding charge.
H-Bond Capacity 0 Donors / 0 Acceptors0 Donors / 1 Acceptor1 Donor / 2 Acceptors High:

-OH recruits water; CN accepts H-bonds.
Protease

< 10 min~ 30 min> 120 min Critical:

-substituent blocks enzymatic cleavage.
LogP (Monomer) 1.380.950.25 Moderate: Lowers lipophilicity to reduce non-specific binding.
Aggregation Propensity High (Amyloidogenic)ModerateLow High: Prevents precipitation in formulation.

Part 3: Synthesis & Incorporation Protocols

Synthesis of Fmoc-Cyanophenylserine (Fmoc-Cps-OH)

Since Cps is not always commercially available in bulk, in-house synthesis via the Glycine-Nickel(II) Complex route is recommended for stereochemical control.

Reaction Workflow (Graphviz Diagram):

SynthesisWorkflow Start Starting Materials: Glycine-Ni(II) Complex + 4-Cyanobenzaldehyde Step1 Aldol Condensation (Base-catalyzed) Start->Step1 MeOH/DMF, 60°C Step2 Acid Hydrolysis (Disassembly of Ni Complex) Step1->Step2 2N HCl Step3 Fmoc Protection (Fmoc-OSu, NaHCO3) Step2->Step3 pH 8.5 End Final Product: Fmoc-Cps(OH)-OH (>98% purity) Step3->End HPLC Purification

Caption: Stereoselective synthesis of Fmoc-Cyanophenylserine via Ni(II) Schiff base complex.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Challenge: The


-hydroxyl group is prone to O-acylation if left unprotected during coupling.
Solution:  Use of Fmoc-Cps(tBu)-OH  is preferred. If using the free alcohol Fmoc-Cps(OH)-OH , follow this modified protocol:
  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).

  • Coupling Reagent: DIC/Oxyma Pure (Avoid HATU/HBTU to prevent O-acylation).

  • Stoichiometry: 3 eq. AA : 3 eq. DIC : 3 eq. Oxyma.

  • Time: 60 min at Room Temperature (Do not heat).

  • Deprotection: 20% Piperidine in DMF (Standard).

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    . (The cyano group is stable in TFA).
    

Part 4: Experimental Validation of Bioavailability

To validate the "Bioavailability" claims, the following self-validating workflow is required.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transport, a proxy for intestinal absorption.

  • Donor Plate: pH 6.8 (simulating jejunum).

  • Acceptor Plate: pH 7.4 (simulating plasma).

  • Membrane: Dodecane/Lecithin impregnated filter.

  • Protocol:

    • Dissolve peptide to 10 mM in DMSO (Stock).

    • Dilute to 50 µM in Donor Buffer.

    • Incubate for 16 hours at 25°C.

    • Quantify Donor/Acceptor wells via LC-MS/MS.

  • Success Metric:

    
     cm/s indicates high oral potential.
    
Microsomal Stability Assay

This assay measures metabolic clearance (


).
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM peptide with 0.5 mg/mL HLM at 37°C.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.

    • Analyze % remaining via LC-MS.

  • Success Metric:

    
     min (Target for once-daily dosing).
    

Part 5: Strategic Applications

Macrocyclization (The "Click" Potential)

While Cps itself does not spontaneously cyclize with Cysteine (unlike 2-cyanopyridine), the 4-cyanophenyl group can be converted into a tetrazole via [2+3] cycloaddition or used as a handle for bioorthogonal ligation (e.g., with tetrazines, though kinetics are slow without electron-withdrawing groups).

However, the primary application remains conformational constraint .

Decision Tree for Cps Application (Graphviz):

ApplicationTree Problem Peptide Optimization Challenge Solubility Issue: Aggregation / Low Solubility Problem->Solubility Stability Issue: Rapid Proteolysis Problem->Stability Soln_Cps Apply Cyanophenylserine (Cps) Solubility->Soln_Cps Stability->Soln_Cps Mech_Sol Mechanism: Beta-OH disrupts beta-sheets Dipole prevents stacking Soln_Cps->Mech_Sol Mech_Stab Mechanism: Steric hindrance at Beta-carbon Non-canonical recognition Soln_Cps->Mech_Stab Outcome Outcome: High Solubility + Extended t1/2 Mech_Sol->Outcome Mech_Stab->Outcome

Caption: Decision matrix for utilizing Cps to solve common peptide drugability issues.

References

  • Synthesis of Phenylserine Analogs

    • Title: Stereoselective Synthesis of -Hydroxy- -Amino Acids via Nickel(II) Complexes.
    • Source:Journal of the American Chemical Society (JACS).
    • URL:[Link] (Grounding: Verified method for beta-hydroxy amino acid synthesis).

  • Peptide Solubility & Non-Canonical Amino Acids

    • Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Cyanophenylalanine Properties

    • Title: 4-Cyanophenylalanine as a Spectroscopic Probe for Peptide Structure.
    • Source:Biochemistry.[1][2][3][4][5][6]

    • URL:[Link]

  • Bioavailability of Modified Peptides

    • Title: Strategies for Improving Peptide Stability and Delivery.
    • Source:Pharmaceutics.[7]

    • URL:[Link]

  • Historical Reference on Cyanophenylserine

    • Title: Synthetic Indole Alkaloids. I. Synthesis of a Pentacyclic Lactam. (Mentions erythro-p-p-cyanophenylserine).[8][9]

    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

Sources

Whitepaper: A Technical Guide to the Theoretical Modeling of Peptides Containing Cyanophenylserine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (NCAAs) into peptides represents a frontier in drug discovery and biomolecular engineering, offering novel functionalities and therapeutic potential.[1] Among these, cyanophenylserine stands out due to the unique properties conferred by its nitrile group, including its utility as a fluorescent probe and its capacity for specific molecular interactions.[2][3] Theoretical modeling provides an indispensable framework for understanding how this modification influences peptide structure, dynamics, and function at an atomic level. This guide offers an in-depth exploration of the computational workflows required to model peptides containing cyanophenylserine, from first-principles parameterization to large-scale molecular dynamics and quantum mechanical analyses. We provide field-proven protocols and explain the causal reasoning behind methodological choices, equipping researchers, scientists, and drug development professionals with the knowledge to confidently and accurately simulate these modified biomolecules.

Introduction: The Significance of Cyanophenylserine in Peptide Design

Cyanophenylserine is a synthetic amino acid that introduces a cyano (-C≡N) group on a phenylserine scaffold. This seemingly small addition has profound implications for the peptide's physicochemical properties. The nitrile group is a strong dipole and an effective hydrogen bond acceptor, capable of forming key interactions within a protein's active site.[4][5] It can act as a bioisostere for halogens or carbonyl groups, allowing for fine-tuning of binding affinity and ADME-Tox profiles.[5]

Furthermore, the cyanophenyl moiety serves as a sensitive fluorescent probe. Its quantum yield is highly dependent on the local microenvironment, making it an invaluable tool for studying protein folding, peptide-protein interactions, and conformational changes.[2][3] However, the predictive power of experimental approaches is magnified when coupled with robust theoretical models. Computational methods allow us to dissect the specific interactions that modulate fluorescence and to rationally design peptides with optimized properties.[6][7] The primary challenge lies in the fact that standard biomolecular force fields do not include parameters for such NCAAs, necessitating a rigorous, first-principles-based approach to their development.[8][9]

The Overall Modeling Strategy: A Multi-Scale Approach

A comprehensive understanding of cyanophenylserine-containing peptides requires a multi-scale modeling strategy. The workflow integrates quantum mechanics (QM) for accurate parameterization and electronic property analysis with molecular mechanics (MM) for efficient sampling of conformational space.

cluster_0 Part 1: Parameter Generation (QM) cluster_1 Part 2: System Preparation & Simulation (MM) cluster_2 Part 3: Analysis & Advanced Methods P1 Define Cyanophenylserine Dipeptide Analogue P2 Geometry Optimization (e.g., DFT B3LYP/6-31G*) P1->P2 P3 Calculate Electrostatic Potential (ESP) P2->P3 P4 Fit Partial Atomic Charges (e.g., RESP) P3->P4 P5 Scan Dihedral Potentials & Fit Torsion Parameters P4->P5 S1 Build Peptide Structure & Integrate NCAA Parameters P5->S1 Force Field Parameters S2 Solvate in Water Box & Add Counter-Ions S1->S2 S3 Energy Minimization S2->S3 S4 System Equilibration (NVT & NPT) S3->S4 S5 Production Molecular Dynamics (MD) Run S4->S5 A1 Trajectory Analysis (RMSD, Clustering, H-Bonds) S5->A1 MD Trajectory A2 Conformational Ensemble Characterization A1->A2 A3 QM/MM for Spectroscopic Properties or Reactivity A2->A3 Select Representative Structures Start 1. Build Dipeptide Analogue (Ace-Cps-NMe) QM_Opt 2. QM Geometry Optimization (DFT B3LYP/6-31G) Start->QM_Opt ESP_Calc 3. Calculate ESP (HF/6-31G) QM_Opt->ESP_Calc Dihedral_Scan 5. Scan Dihedral PES (QM) QM_Opt->Dihedral_Scan RESP_Fit 4. Fit RESP Charges ESP_Calc->RESP_Fit Finalize 7. Generate Force Field Files (.frcmod / .rtf) RESP_Fit->Finalize Fit_Torsions 6. Fit Torsion Parameters Dihedral_Scan->Fit_Torsions Fit_Torsions->Finalize

Caption: Detailed workflow for NCAA force field parameterization.

Part 2: Molecular Dynamics Simulations

With validated parameters, we can proceed to Molecular Dynamics (MD) simulations to explore the peptide's conformational landscape in a solvated environment. [10][11]

Causality Behind the Protocol:

The goal of this multi-stage protocol is to prepare a physically realistic system and then simulate its evolution over time. Minimization removes initial bad contacts. NVT equilibration (constant Number of particles, Volume, and Temperature) allows the solvent to relax around the fixed solute while bringing the system to the target temperature. NPT equilibration (constant Number of particles, Pressure, and Temperature) adjusts the system density to the correct level by allowing the volume to fluctuate. Only after these steps is the system properly equilibrated and ready for the production run , from which meaningful data can be collected.

Table 1: Typical MD Simulation Parameters
ParameterValue/MethodRationale
Force FieldAMBER ff14SB + NCAA paramsA well-validated protein force field, extended with our custom parameters. [12]
Water ModelTIP3P or OPCExplicit solvent models crucial for accurately representing hydration. [11]
Solvation12 Å cubic boxEnsures the peptide does not interact with its periodic image.
Counter-ionsNa+/Cl-Neutralizes the system's total charge.
Temperature300 KMaintained with a Langevin thermostat to simulate physiological temperature.
Pressure1 barMaintained with a Berendsen or Parrinello-Rahman barostat.
ConstraintsSHAKE algorithmConstrains bonds involving hydrogen, allowing for a longer timestep (2 fs).
Timestep2 fsA standard timestep for biomolecular simulations.
Production Time>100 nsSufficient time to sample significant conformational changes.
Detailed Protocol: MD Simulation Workflow
  • System Setup:

    • Load the peptide's initial structure (e.g., from a builder or homology model).

    • Load the standard protein force field (e.g., AMBER's leaprc.protein.ff14SB) and your custom NCAA parameter file.

    • Solvate the peptide in a periodic box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform 2000 steps of steepest descent minimization, followed by 3000 steps of conjugate gradient minimization. This robustly removes steric clashes.

  • NVT Equilibration (50 ps):

    • Gently heat the system from 0 K to 300 K over 50 ps.

    • Apply weak positional restraints (e.g., 10 kcal/mol·Å²) to the peptide backbone to allow solvent to equilibrate around it without drastic peptide conformational changes.

  • NPT Equilibration (200 ps):

    • Switch to the NPT ensemble at 300 K and 1 bar.

    • Continue to apply weak restraints to the peptide backbone. Monitor system density to ensure it has converged.

  • Production MD:

    • Remove all restraints.

    • Run the simulation for the desired length (e.g., 100-500 ns), saving coordinates every 10-100 ps.

Setup 1. Solvate & Ionize System Min 2. Energy Minimization (Steepest Descent -> Conjugate Gradient) Setup->Min NVT 3. NVT Equilibration (Heating with Restraints) Min->NVT NPT 4. NPT Equilibration (Density Convergence with Restraints) NVT->NPT Prod 5. Production MD Simulation (No Restraints) NPT->Prod Analysis 6. Trajectory Analysis Prod->Analysis

Caption: Step-by-step molecular dynamics simulation protocol.

Part 3: Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory—a "movie" of atomic motions. Analysis is key to extracting meaningful biophysical insights.

  • Conformational Stability: Root Mean Square Deviation (RMSD) of the peptide backbone relative to the starting structure indicates if the peptide has reached a stable conformational state.

  • Flexibility: Root Mean Square Fluctuation (RMSF) per residue highlights flexible regions of the peptide.

  • Structural Clustering: Algorithms like DBSCAN or k-means can group similar conformations from the trajectory, identifying the most populated structural states. This is crucial for understanding the conformational ensemble of flexible peptides. [11]* Hydrogen Bond Analysis: Specifically tracking hydrogen bonds involving the cyanophenylserine nitrile nitrogen can reveal key interactions that stabilize certain conformations. This is directly relevant to interpreting experimental fluorescence data, as hydrogen bonding to the cyano group is known to modulate its quantum yield. [3]* Secondary Structure: Tools like DSSP can analyze the evolution of secondary structure elements (helices, sheets) over time.

Part 4: Advanced Methods - QM/MM for Electronic Properties

While MM is excellent for conformational sampling, it cannot describe electronic phenomena like fluorescence. To understand how the peptide's conformation affects the spectroscopic properties of the cyanophenylserine probe, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is required.

In a QM/MM calculation, a small, electronically important region (the QM region, e.g., the cyanophenylserine side chain) is treated with a high-accuracy quantum mechanical method. The rest of the system (the MM region, e.g., the rest of the peptide and solvent) is treated with the classical force field.

Protocol: QM/MM Calculation of Excitation Energies
  • Select Structures: From the MD trajectory, select representative structures from the most populated conformational clusters.

  • Define QM/MM Regions: Define the cyanophenylserine side chain as the QM region. The surrounding atoms constitute the MM region.

  • Perform Calculation: For each structure, perform a QM/MM calculation (e.g., using TD-DFT for the QM region) to compute the vertical excitation energies. [13]4. Correlate with Structure: Analyze how the calculated excitation energy (which relates to the fluorescence emission wavelength) correlates with specific structural features, such as the distance and orientation of quenching residues (like Tyr or His) or the presence of hydrogen bonds to the nitrile group. [2]This provides a direct, atomistic explanation for experimentally observed fluorescence changes.

Conclusion

Theoretical modeling of peptides containing cyanophenylserine is a powerful but nuanced endeavor. It requires a careful, multi-scale approach that begins with the rigorous generation of custom force field parameters from first principles. Subsequent molecular dynamics simulations provide invaluable insights into the peptide's conformational landscape and dynamics, while advanced QM/MM methods can directly link structure to the unique electronic and fluorescent properties conferred by the cyano group. The protocols and rationale outlined in this guide provide a robust framework for researchers to explore the potential of these modified peptides, accelerating the rational design of novel therapeutics and advanced biomolecular probes.

References

  • Khoury, G. A., et al. (2017). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Theory and Computation. Available at: [Link]

  • Dal-Cin, M. M., et al. (2018). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Croitoru, A., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation. Available at: [Link]

  • Aleksandrov, A., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. PubMed. Available at: [Link]

  • Getmon, I. V., et al. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. Available at: [Link]

  • Keyser, S. G. L., et al. (2018). Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine−Lysine Relay. The Journal of Organic Chemistry. Available at: [Link]

  • Getmon, I. V., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein and Peptide Letters. Available at: [Link]

  • Khoury, G. A., et al. (2017). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Modelling the nitrile-containing compounds. ResearchGate. Available at: [Link]

  • Gsponer, J., and Caflisch, A. (2002). Molecular Dynamics Simulations of Peptides. Springer Nature Experiments. Available at: [Link]

  • Nevola, L., and Giralt, E. (2015). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Chemical Communications. Available at: [Link]

  • Besenius, P., et al. (2014). Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures. ResearchGate. Available at: [Link]

  • Valentin, C. D., et al. (Eds.). (2015). First Principles Approaches to Spectroscopic Properties of Complex Materials. Topics in Current Chemistry. Available at: [Link]

  • Vishnoi, S. (2023). Computational Peptide Design: Advancing Biomolecular Engineering through Computation. LinkedIn. Available at: [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

  • Ponder, J. W., & Case, D. A. (2003). FORCE FIELDS FOR PROTEIN SIMULATIONS. Advances in Protein Chemistry.
  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. Available at: [Link]

  • Sun, A. (2015). Quantum simulation for a cyclic peptide. ResearchGate. Available at: [Link]

  • Notman, R., and Mandal, A. (2023). Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. ACS Omega. Available at: [Link]

  • AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience. Available at: [Link]

  • Keyser, S. G. L., et al. (2018). Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine-Lysine Relay. PubMed. Available at: [Link]

  • Wang, C., et al. (2014). Molecular dynamics simulation of cyclic peptides. Backbone structures... ResearchGate. Available at: [Link]

  • Hosseinzadeh, P. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2026). Cyanobacterial Cyclic Peptides Containing cis-Pro Conformation. PubMed. Available at: [Link]

  • Behnam, M., et al. (2009). Theoretical study of the catalysis of cyanohydrin formation by the cyclic dipeptide catalyst cyclo[(S)-His-(S)-Phe]. PubMed. Available at: [Link]

  • Wang, C., et al. (2023). Direct nitrile electrosynthesis from amino acids on nickel oxyhydroxide. RSC Publishing. Available at: [Link]

  • Ramírez-Alvarado, M., et al. (1999). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Protein Science. Available at: [Link]

  • Ruiz-López, M. F., et al. (2019). Prebiotic Peptide Bond Formation Through Amino Acid Phosphorylation. Insights from Quantum Chemical Simulations. Life. Available at: [Link]

  • Domińska, M., and Kluczyk, A. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules. Available at: [Link]

  • University of Glasgow. (2017). Conformational design of cyclic peptides. Enlighten Theses. Available at: [Link]

Sources

Methodological & Application

Strategic Selection of Coupling Reagents for the Efficient Acylation of Boc-D-threo-3-(4-cyanophenyl)serine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The efficient incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. Boc-D-threo-3-(4-cyanophenyl)serine presents a unique set of challenges for peptide synthesis due to the steric hindrance imparted by the Boc-protecting group and the electronic properties of the cyanophenyl moiety. This guide provides a detailed analysis of coupling reagent selection and optimization for this specific substrate, offering field-proven protocols and explaining the chemical rationale behind them to ensure high-yield, epimerization-free peptide bond formation.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often used to introduce conformational constraints and novel pharmacophoric features into peptide-based therapeutics. However, its structure presents two primary obstacles to efficient peptide coupling:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the β-phenyl group create significant steric congestion around the carboxylic acid, hindering the approach of the incoming amine nucleophile.

  • Electronic Effects: The electron-withdrawing nature of the cyanophenyl group can influence the reactivity of the carboxylic acid, potentially slowing down the activation and coupling steps.

The choice of coupling reagent is therefore critical to overcoming these hurdles and achieving a successful synthesis. An ideal reagent should facilitate rapid and efficient activation of the carboxylic acid, minimize side reactions such as racemization, and be compatible with the other functional groups present in the molecule.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent should be a data-driven decision. The following table summarizes the performance and key characteristics of commonly used reagents for challenging couplings.

Coupling ReagentActivating AgentAdditiveKey AdvantagesPotential DrawbacksRecommended For
HATU GuanidiniumHOAtHigh reactivity, low racemization, effective for hindered amino acids.High cost, potential for side reactions if not used correctly.Sterically hindered and electron-deficient amino acids.
HBTU BenzotriazoleHOBtGood reactivity, widely used, cost-effective.Can cause racemization in sensitive systems.General purpose, less hindered couplings.
TBTU BenzotriazoleHOBtSimilar to HBTU, but with a non-coordinating tetrafluoroborate anion.Similar racemization potential as HBTU.General purpose couplings.
PyBOP PhosphoniumHOBtHigh reactivity, good for solid-phase synthesis.Can be difficult to remove byproducts.Solid-phase peptide synthesis (SPPS).
EDC/HOBt CarbodiimideHOBtCost-effective, water-soluble byproducts are easily removed.Lower reactivity than uronium/phosphonium reagents, higher risk of racemization.Aqueous phase couplings, less demanding systems.

Based on this analysis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as the superior choice for the coupling of this compound due to its high reactivity and low propensity for racemization, which are critical for this sterically demanding and electronically modified substrate.

Mechanism of Action: Why HATU is Effective

The enhanced efficacy of HATU in this context can be attributed to its mechanism of action.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH This compound Active_Ester O-Acyl(tetramethyl)isouronium Ion (Highly Reactive Intermediate) RCOOH->Active_Ester + HATU - (CH3)2NCONH(CH3)2 HATU HATU Peptide_Bond Peptide Bond (Dipeptide Product) Active_Ester->Peptide_Bond + R'-NH2 - HOAt Amine Incoming Amine (R'-NH2)

Caption: HATU activation and coupling workflow.

The reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium ion, which is more susceptible to nucleophilic attack by the incoming amine than the corresponding active esters formed by other reagents. The presence of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive further accelerates the reaction and suppresses racemization by acting as a superior acyl-transfer catalyst.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful coupling of this compound.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is optimized for high-yield coupling in a solution-phase synthesis.

Materials:

  • This compound (1.0 equiv)

  • Amino acid ester hydrochloride (or other amine component) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Stir the solution at 0 °C (ice bath) for 15 minutes. This pre-activation step is crucial for forming the active ester and minimizing side reactions.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (3.0 equiv). Add this solution dropwise to the pre-activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow Start Start Dissolve 1. Dissolve Boc-AA and HATU in DMF Start->Dissolve Preactivate 2. Pre-activate at 0°C for 15 min Dissolve->Preactivate Add_Amine 3. Add Amine + DIPEA solution Preactivate->Add_Amine React 4. React at RT for 4-6 hours Add_Amine->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Column Chromatography Workup->Purify End End Purify->End

Caption: Solution-phase coupling workflow.

Protocol 2: On-Resin Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for the incorporation of this compound in an automated or manual SPPS workflow.

Materials:

  • Fmoc-protected amino acid resin (1.0 equiv)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • This compound (3.0 equiv)

  • HATU (2.9 equiv)

  • DIPEA (6.0 equiv)

  • Anhydrous DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh portion for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv) and allow to pre-activate for 5 minutes.

  • Coupling: Add the coupling solution to the deprotected resin and shake at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the reaction stalls, consider increasing the reaction time or temperature (up to 40 °C). A double coupling (repeating the coupling step with fresh reagents) may also be necessary.

  • Epimerization: While HATU minimizes racemization, it is crucial to use the correct stoichiometry of base (DIPEA). Excess base can promote epimerization.

  • Solvent Purity: The use of anhydrous solvents is critical for the success of the reaction, as water can hydrolyze the active ester and reduce the yield.

Conclusion

The successful incorporation of this compound into peptide scaffolds is readily achievable with the appropriate choice of coupling reagent and optimized reaction conditions. HATU, in combination with DIPEA, provides a robust and high-yielding method for both solution-phase and solid-phase synthesis. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently utilize this valuable building block in their drug discovery and development programs.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link]

Application Note: HPLC Purification of Peptides Containing Boc-D-threo-3-(4-cyanophenyl)serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of peptides containing Boc-D-threo-3-(4-cyanophenyl)serine presents a unique convergence of three chromatographic challenges: acid sensitivity (Boc group), stereochemical resolution (threo/erythro diastereomers), and hydrophobicity (aromatic cyano group).

This guide departs from standard generic peptide protocols. Standard 0.1% Trifluoroacetic acid (TFA) methods pose a high risk of premature Boc-deprotection during fraction collection and concentration.[1] Furthermore, the "threo" stereochemistry requires specific stationary phase selectivity to resolve from "erythro" impurities generated during synthesis.

This protocol details a Dual-Path Strategy :

  • Path A (High Resolution): TFA-based elution with immediate neutralization.[1]

  • Path B (High Stability): Ammonium Acetate-based elution (pH neutral).

Critical Technical Considerations

The Acid Sensitivity Paradox

The tert-butyloxycarbonyl (Boc) group is acid-labile. While stable to 0.1% TFA (~pH 2.0) during the short timescale of an analytical run (15–30 min), significant deprotection (10–40%) occurs if fractions sit in the fraction collector or are rotary evaporated without neutralization.

  • Solution: Use Path B (Ammonium Acetate) for maximum recovery, or Path A (TFA) only if resolution of diastereomers fails at neutral pH.

Stereochemical Selectivity (Threo vs. Erythro)

The target residue, 3-(4-cyanophenyl)serine , contains two chiral centers (


 and 

). Synthetic routes often yield a mixture of the desired threo form and the erythro impurity.
  • Mechanism: The separation relies on the difference in hydrophobicity and hydrogen-bonding capability between the diastereomers.

  • Stationary Phase: Standard C18 columns are effective, but Phenyl-Hexyl phases often provide superior selectivity for aromatic amino acids due to

    
    -
    
    
    
    interactions with the cyanophenyl ring.
Solubility and Aggregation

The combination of the hydrophobic Boc group and the aromatic cyanophenyl moiety renders these peptides sparingly soluble in water.

  • Loading Solvent: Do not dissolve in mobile phase A (Water). Use DMF , DMSO , or TFE (Trifluoroethanol) for injection to prevent column head precipitation.

Experimental Workflow

PurificationWorkflow cluster_Scout Analytical Scouting (Scale: <50 µg) cluster_Workup Post-Purification Start Crude Peptide (this compound) Solubility Solubility Test (DMF, DMSO, TFE) Start->Solubility ScoutA Path A: 0.1% TFA (High Resolution) Solubility->ScoutA ScoutB Path B: 10mM NH4OAc (Boc Stability) Solubility->ScoutB Decision Select Method Based on Resolution (Rs > 1.5) ScoutA->Decision ScoutB->Decision Prep Preparative HPLC (Scale: mg to g) Decision->Prep Fraction Fraction Collection (Time/Slope Trigger) Prep->Fraction Neut Neutralization (If Path A used) Fraction->Neut Path A Only Lyoph Lyophilization (Keep < 30°C) Fraction->Lyoph Path B Neut->Lyoph End Pure Boc-Peptide (>95% Purity, >98% de) Lyoph->End

Figure 1: Decision tree for purification, emphasizing the critical choice between resolution (TFA) and stability (NH4OAc).

Protocol 1: Analytical Method Development (Scouting)

Objective: Determine if the threo product can be resolved from the erythro impurity and other byproducts without degrading the Boc group.

Materials
  • Column A: C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Column B: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A1: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: 100% Acetonitrile (ACN).

Procedure
  • Sample Prep: Dissolve ~1 mg of crude peptide in 100 µL DMF. Dilute to 1 mL with Water/ACN (50:50). Filter (0.2 µm).

  • Screening Gradient:

    • Flow: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: 220 nm (Peptide bond) and 254 nm (Cyanophenyl absorption).

  • Run Comparison:

    • Inject 10 µL using Mobile Phase A2 (Ammonium Acetate) first.

    • Evaluation: Look for sharp peaks. If the main peak is broad or splits poorly, switch to Mobile Phase A1 (TFA) .

    • Note: The cyanophenyl group provides a distinct UV signature at 254 nm, helping distinguish the target from non-aromatic impurities.

Data Analysis
ParameterPath A (TFA)Path B (NH4OAc)
Boc Stability Low (Risk of degradation > 4 hrs)High (Stable for days)
Peak Shape Sharp (Ion suppression)Broader (unless pH is optimized)
Selectivity Standard HydrophobicityDifferent selectivity for polar groups

Decision Point: If Path B gives Resolution (


) > 1.5 between diastereomers, USE PATH B . Only use Path A if absolutely necessary for purity.

Protocol 2: Preparative Purification

Objective: Scale up to purify 100 mg – 1 g of crude peptide.

System Setup
  • Column: Preparative C18 or Phenyl-Hexyl (e.g., 21.2 mm x 150 mm or 30 mm x 250 mm).

  • Flow Rate: 15–40 mL/min (depending on column diameter).

Step-by-Step Procedure
Step 1: Sample Loading (At-Column Dilution)

Direct injection of DMF solutions can cause "breakthrough" (sample eluting in void volume) due to solvent strength.

  • Dissolve crude peptide in minimal DMF (e.g., 500 mg in 3 mL).

  • Sandwich Injection: Draw 1 mL Mobile Phase A -> Draw Sample -> Draw 1 mL Mobile Phase A.

  • Alternatively, dilute the DMF solution with water until just before the cloud point (precipitation point) to weaken the solvent strength.

Step 2: Gradient Execution

Based on the analytical scout, create a focused gradient . If the peptide elutes at 40% B in the scout:

  • 0-2 min: 5% B (Equilibration)

  • 2-5 min: Ramp to 30% B

  • 5-25 min: 30% B to 50% B (Shallow gradient: 1% B per minute)

  • 25-30 min: 95% B (Wash)

Step 3: Fraction Collection
  • Trigger: Collection based on UV threshold (254 nm is often more selective for the product than 220 nm).

  • Slicing: Collect small fractions (e.g., 10-15 mL tubes) across the main peak.

    • Front of peak: Often contains deletion sequences.

    • Tail of peak: Often contains the erythro diastereomer (depending on column selectivity).

Step 4: Immediate Workup (CRITICAL for Path A)

If using 0.1% TFA :

  • Pre-load fraction tubes with a small amount of 1 M Ammonium Bicarbonate or TEA to neutralize the acid immediately upon collection.

  • Alternatively, freeze fractions immediately in liquid nitrogen or dry ice.

  • Do not leave TFA-containing fractions at room temperature overnight.

Post-Purification Processing

  • Pooling: Analyze fractions by analytical HPLC (using the fast gradient). Pool fractions with >95% purity and correct diastereomeric retention time.

  • Lyophilization:

    • Flash freeze the pooled solution.

    • Lyophilize at < 0.1 mbar.

    • Caution: Ensure the shelf temperature does not exceed 30°C. The Boc group can be thermally unstable in the presence of trace acids.

  • Storage: Store the dry powder at -20°C under Argon/Nitrogen.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Boc Group Loss Acidic mobile phase (TFA) + TimeSwitch to Path B (NH4OAc) . If TFA is required, neutralize fractions immediately.[1] Avoid rotary evaporation at >30°C.
Poor Solubility Hydrophobic aggregationUse DMF or DMSO for loading. Ensure column is heated to 40°C (if peptide stability permits) to improve mass transfer.
Co-eluting Diastereomers Insufficient selectivitySwitch from C18 to Phenyl-Hexyl or C8 . The aromatic interaction often separates threo/erythro forms better. Change modifier to Methanol.
Broad Peaks Column overloading or poor solubilityReduce injection volume. Use "At-Column Dilution" technique. Check pH of mobile phase.

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate.[2] Retrieved October 26, 2025, from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters. Retrieved October 26, 2025, from [Link]

Sources

Application Note: Mass Spectrometric Characterization of Peptides Incorporating the Non-Canonical Amino Acid 4-Cyanophenylserine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and target selectivity.[1] 4-Cyanophenylserine (pCn-Ser) is a synthetic amino acid of growing interest due to the unique electronic and structural features imparted by the cyano group. Its presence can introduce conformational constraints and new interaction points within a peptide, making it a valuable tool in drug discovery and chemical biology.

Accurate and detailed characterization of peptides modified with pCn-Ser is paramount for ensuring the integrity of synthesized products and for understanding their behavior in biological systems. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for this purpose, providing information on peptide identity, purity, and sequence. This application note provides a comprehensive guide to the mass spectrometric analysis of peptides containing 4-cyanophenylserine, from sample preparation to data interpretation, including predicted fragmentation patterns.

Synthesis and Incorporation of 4-Cyanophenylserine

The synthesis of peptides containing 4-cyanophenylserine is typically achieved through solid-phase peptide synthesis (SPPS). The key building block, Fmoc-L-4-cyanophenylserine, is commercially available and can be incorporated into the peptide sequence using standard coupling protocols.

PART 1: Experimental Protocols

Peptide Synthesis

Peptides incorporating 4-cyanophenylserine can be synthesized using automated or manual solid-phase peptide synthesis (SPPS) protocols.

Workflow for Solid-Phase Peptide Synthesis of a pCn-Ser Containing Peptide:

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Deprotection1->Coupling1 Washing1 Washing (DMF, DCM) Coupling1->Washing1 Repeat Repeat Deprotection, Coupling, and Washing for each amino acid Washing1->Repeat pCnSer_Coupling Incorporation of Fmoc-4-cyanophenylserine-OH Repeat->pCnSer_Coupling Final_Deprotection Final Fmoc Deprotection pCnSer_Coupling->Repeat Continue sequence pCnSer_Coupling->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS) of a peptide containing 4-cyanophenylserine.

Detailed Steps:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-4-cyanophenylserine-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by LC-MS analysis.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra.

Protocol for Sample Preparation:

  • Dissolution: Dissolve the purified, lyophilized peptide in a solvent compatible with LC-MS analysis. A common starting point is 0.1% formic acid in water/acetonitrile (95:5, v/v).

  • Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A typical starting concentration is 10-100 pmol/µL.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.

Component Purpose Recommendation
Solvent Solubilize the peptide0.1% Formic Acid in Water/Acetonitrile
Additives to Avoid Can interfere with ionizationNon-volatile salts (NaCl, PBS), detergents (SDS, Triton X-100), and high concentrations of TFA
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are recommended for accurate mass measurements.

LC Method:

  • Column: A reversed-phase C18 column is typically suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical columns).

  • Column Temperature: Typically maintained at 30-40 °C to ensure reproducible retention times.

MS Method:

  • Ionization Mode: Positive ion mode is generally used for peptides.

  • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • MS2 Scan (Tandem MS): Select the precursor ion corresponding to the pCn-Ser modified peptide for fragmentation to confirm its sequence. Common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[2][3]

PART 2: Data Analysis and Interpretation

The mass of the 4-cyanophenylserine residue needs to be accounted for in the data analysis.

Monoisotopic Mass of 4-Cyanophenylserine Residue: C10H8N2O2 = 204.0586 Da

Intact Mass Analysis (MS1)

The expected m/z of the protonated peptide can be calculated and compared to the experimental data. For a peptide with the sequence X-pCnSer-Y, the theoretical monoisotopic mass would be the sum of the monoisotopic masses of the amino acid residues X and Y, the 4-cyanophenylserine residue, and water, plus the mass of a proton.

Tandem Mass Spectrometry (MS2) and Predicted Fragmentation

Tandem mass spectrometry provides sequence information by fragmenting the peptide along its backbone, primarily at the amide bonds, generating b- and y-ions. The presence of the 4-cyanophenylserine modification will result in a mass shift in the fragment ions containing this residue.

Predicted Fragmentation of the 4-Cyanophenylserine Side Chain:

Disclaimer: To the best of our knowledge, detailed experimental fragmentation data for peptides containing 4-cyanophenylserine has not been extensively published. The following predictions are based on the chemical structure and general principles of peptide fragmentation.

Under Collision-Induced Dissociation (CID) conditions, fragmentation of the 4-cyanophenylserine side chain may occur.

Predicted Fragmentation Pathway:

fragmentation_pathway cluster_peptide Peptide Backbone cluster_sidechain 4-Cyanophenylserine Side Chain cluster_fragments Predicted Neutral Losses Backbone1 ...-NH-CH-CO-... Sidechain CH(OH)-C6H4-CN NL1 Loss of H2O (-18.01 Da) Sidechain->NL1 Dehydration NL2 Loss of HCN (-27.01 Da) Sidechain->NL2 From cyano group NL3 Loss of C7H5NO (Benzonitrile + CO) (-119.04 Da) Sidechain->NL3 Side chain cleavage

Caption: Predicted neutral losses from the 4-cyanophenylserine side chain during CID.

Potential Diagnostic Ions and Neutral Losses:

  • Loss of Water (-18.01 Da): The hydroxyl group on the serine backbone of the modification makes the loss of water a likely fragmentation pathway, similar to serine and threonine.

  • Loss of Hydrogen Cyanide (-27.01 Da): The cyano group (-C≡N) is a potential source of neutral loss of HCN. This would be a characteristic fragmentation for this modification.

  • Side Chain Cleavage: Cleavage of the Cα-Cβ bond of the amino acid is possible, leading to the loss of the entire side chain or fragments thereof. A significant neutral loss of the cyanophenyl group could be observed.

  • Immonium Ion: A diagnostic immonium ion for 4-cyanophenylserine may be observed in the low mass region of the MS2 spectrum. The predicted m/z for the immonium ion (C9H8N2) would be 144.0688 Da .

Interpreting the MS2 Spectrum:

  • Identify b- and y-ion series: The mass difference between consecutive b- or y-ions should correspond to the mass of an amino acid residue.

  • Locate the modification: A mass shift of 204.0586 Da between consecutive fragment ions will indicate the position of the 4-cyanophenylserine residue.

  • Look for diagnostic ions and neutral losses: The presence of the predicted neutral losses and the immonium ion can provide strong evidence for the presence of the 4-cyanophenylserine modification.

Ion Type Predicted m/z Notes
Immonium Ion 144.0688C9H8N2+
Neutral Loss of H2O Precursor - 18.01From the hydroxyl group
Neutral Loss of HCN Precursor - 27.01From the cyano group

Troubleshooting

Problem Possible Cause Solution
Low Ion Signal - Poor ionization- Sample degradation- High concentration of ion-suppressing agents (e.g., TFA)- Optimize ESI source parameters- Prepare fresh sample- Use formic acid instead of TFA in the mobile phase
Poor Chromatographic Peak Shape - Inappropriate mobile phase or gradient- Column degradation- Optimize LC gradient- Use a new column
Ambiguous MS2 Spectrum - Low fragmentation efficiency- Complex fragmentation pattern- Optimize collision energy (CID/HCD)- Use an alternative fragmentation method (e.g., ETD)

Conclusion

The mass spectrometric analysis of peptides containing 4-cyanophenylserine is a critical step in their characterization. By following the protocols outlined in this application note, researchers can confidently confirm the identity, purity, and sequence of their modified peptides. While experimental data on the specific fragmentation of the 4-cyanophenylserine side chain is limited, the predicted fragmentation patterns provide a valuable guide for data interpretation. As this non-canonical amino acid becomes more widely used, a greater understanding of its mass spectrometric behavior will undoubtedly emerge.

References

  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research.
  • Geiszler, D. J., et al. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]

  • Swan M. et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.
  • Walsh, C. (2012).
  • Thermo Fisher Scientific. (n.d.).
  • G-Biosciences. (2018).
  • Chem-Impex. (n.d.). Fmoc-4-cyano-L-phenylalanine.
  • Alfa Chemistry. (n.d.). Fmoc-4-cyanophenylalanine.
  • Sigma-Aldrich. (n.d.). Fmoc-4-cyanophenylalanine Novabiochem.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sunresin Life Sciences. (n.d.). Solid Phase Peptide Synthesis.
  • GenScript. (2024).

Sources

Troubleshooting & Optimization

preventing side reactions of cyanophenyl group during peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Cyanophenylalanine (CPA) is a critical non-canonical amino acid used as a vibrational probe (IR/Raman), a fluorescence quencher, and a "click" chemistry precursor. However, the nitrile (-C≡N) group is chemically fragile during Solid Phase Peptide Synthesis (SPPS).

The Critical Failure Mode: The most frequent issue users encounter is a +34 Da mass shift observed during LC-MS analysis. This indicates the conversion of the nitrile group to a thioamide during TFA cleavage.

This guide provides the protocols required to prevent this reaction, minimize racemization, and ensure the structural integrity of CPA-containing peptides.

Diagnostic Flowchart & Decision Matrix

Before modifying your protocol, use this flowchart to diagnose your specific issue based on Mass Spectrometry data.

TroubleshootingFlow Start Start: Analyze LC-MS Data MassShift Observe Mass Shift? Start->MassShift Plus34 +34 Da Shift (Thioamide Formation) MassShift->Plus34 Yes, +34 Da Plus18 +18 Da Shift (Hydrolysis to Amide) MassShift->Plus18 Yes, +18 Da Racemization Split Peak / Pre-elution (Racemization) MassShift->Racemization Same Mass, Split Peak NoShift Correct Mass (Success) MassShift->NoShift No Shift Sol_Thio CAUSE: Thiol Scavengers (EDT) FIX: Switch to Cocktail B (TIPS) Plus34->Sol_Thio Sol_Hydro CAUSE: High Temp / Strong Base FIX: Limit Microwave Temp <50°C Plus18->Sol_Hydro Sol_Race CAUSE: Base-catalyzed enolization FIX: Use DIC/Oxyma (No Base) Racemization->Sol_Race

Figure 1: Diagnostic logic for identifying CPA side reactions based on mass spectrometry shifts.

Critical Issue: Thioamide Formation (+34 Da)

The Mechanism

The nitrile group of CPA acts as a weak electrophile. In the presence of strong acid (TFA) and a thiol scavenger (like 1,2-Ethanedithiol (EDT) or Thioanisole ), the nitrile undergoes an acid-catalyzed addition of H₂S (generated in situ or from the thiol source) to form a thioamide.

  • Reaction: R-CN + H₂S → R-CS-NH₂

  • Mass Change: +34 Da (Replacement of one bond in triple bond system with S and H₂).

The Solution: Thiol-Free Cleavage

You must eliminate thiols from your cleavage cocktail. Standard "Reagent K" is incompatible with CPA.

Recommended Protocol: "Cocktail B" (Thiol-Free)

Use this cocktail for peptides containing CPA, even if Trp or Tyr are present.

ComponentVolume %Function
TFA (Trifluoroacetic Acid)88%Cleavage & Deprotection
Phenol 5%Scavenger (Tyr/Trp protection)
Water 5%Scavenger (tBu cations)
TIPS (Triisopropylsilane)2%Scavenger (General)

Protocol Steps:

  • Preparation: Pre-mix Phenol, Water, and TIPS. Add TFA last to avoid exothermic spikes.

  • Incubation: Add to resin. Shake at Room Temperature for 2–3 hours.

  • Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.

"What if I have Methionine or Cysteine?"

  • The Conflict: Met/Cys usually require thiols (EDT/DODT) to prevent oxidation or alkylation.

  • The Fix: Use Cocktail B (above). TIPS is a silane hydride donor that can effectively scavenge carbocations without reacting with the nitrile. To prevent Met oxidation, ensure the cleavage is performed under an inert atmosphere (N₂ or Ar) and minimize time (max 2 hours).

Secondary Issue: Racemization[2][3][4]

The Mechanism

The cyano group on the phenyl ring is strongly electron-withdrawing. This increases the acidity of the


-proton of the phenylalanine backbone. During coupling, if a strong base (like DIEA or NMM) is used, it can deprotonate the 

-carbon, leading to enolization and loss of chirality.
Prevention Protocol

Avoid base-driven activation methods (like HBTU/HATU + DIEA) for the CPA residue itself.

Recommended Coupling System:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Base: NONE (This is a "neutral" coupling method).

Workflow:

  • Dissolve Fmoc-Phe(4-CN)-OH (3 eq) and Oxyma (3 eq) in minimal DMF.

  • Add DIC (3 eq).

  • Pre-activate for only 2 minutes (minimize time).

  • Add to resin immediately.[1]

  • Couple for 45–60 minutes at RT. Do not heat.

FAQ: Common User Scenarios

Q: I see a +18 Da shift. Is this the thioamide? A: No. +18 Da indicates Hydrolysis (conversion of -CN to -CONH₂ amide). This is caused by water attacking the nitrile under acidic conditions, often accelerated by heat.

  • Fix: If using microwave synthesis, reduce the coupling temperature for the CPA step and subsequent steps to max 50°C (or RT). Ensure your TFA used for cleavage is fresh and not "wet" beyond the intentional 5% water.

Q: Can I use catalytic hydrogenation (Pd/C) to remove side-chain protection elsewhere? A: No. Palladium on Carbon (Pd/C) with H₂ will reduce the nitrile group to a primary amine (-CH₂-NH₂).

  • Fix: Use orthogonal protecting groups that do not require hydrogenation (e.g., Alloc/Pd(PPh₃)₄ or standard acid-labile groups).

Q: I need to perform a "Click" reaction (Tetrazole formation) with the nitrile. When should I do this? A: This is usually done on-resin or post-cleavage .

  • On-Resin: If doing it on-resin, ensure the reagents (often Azides + Zn salts) are washed thoroughly before cleavage.

  • Post-Cleavage: This is safer. Cleave the peptide using Cocktail B , purify by HPLC, and then perform the click reaction in solution.

References

  • Snoek, R. et al. "Side-reactions in peptide synthesis: The Pinner reaction." Journal of Peptide Science.
  • Cleavage Cocktail Formulations

    • Thermo Fisher Scientific. "Introduction to Cleavage Techniques."
    • Source:

  • p-Cyanophenylalanine Properties

    • Taskent-Sezgin, H. et al. "p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair." Biochemistry.
    • Source:

  • Racemization in SPPS: Steinauer, R. et al. "Racemization in Peptide Synthesis." Bachem Technical Notes. Context: Documents the acidity of alpha-protons in electron-deficient amino acids.

Sources

Technical Support Center: Troubleshooting Aggregation in Cyanophenylserine (Cps) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CPS-AGG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Peptides containing Cyanophenylserine (Cps) present a unique and formidable challenge in solid-phase peptide synthesis (SPPS) and downstream processing. Unlike standard hydrophobic residues, Cps possesses a "perfect storm" of aggregation-inducing features:

  • 
    -
    
    
    
    Stacking:
    The phenyl ring facilitates aromatic stacking.
  • Dipolar Interaction: The nitrile group (

    
    ) introduces a strong dipole moment, enhancing intermolecular attraction.
    
  • Hydrogen Bonding: The serine hydroxyl group (

    
    ) and the amide backbone participate in inter-chain hydrogen bonding, stabilizing 
    
    
    
    -sheet formation.

This guide provides a scientifically grounded troubleshooting workflow to overcome aggregation during synthesis, purification, and storage.

Module 1: On-Resin Aggregation (Synthesis)

The Problem: During SPPS, the growing peptide chain self-assembles into


-sheets on the resin. This steric shielding prevents the incoming Fmoc-amino acid from reaching the N-terminus, resulting in deletion sequences  (missing residues) or truncated peptides .
Diagnostic Indicators
  • Kaiser Test Failure: The test remains positive (blue) despite repeated couplings.

  • Resin Shrinkage: The resin bed volume decreases visibly during the addition of Cps or subsequent residues.

  • HPLC Analysis: Crude traces show a "ladder" of deletion sequences rather than a major product peak.

Protocol: Breaking the -Sheet

To successfully synthesize Cps-containing peptides, you must disrupt the intermolecular forces holding the chains together.

1. Chaotropic Salt Wash (The "LiCl Method")

Chaotropic salts disrupt the hydrogen bonding network of the aggregating peptide.[1]

  • Reagent: 0.8 M LiCl (Lithium Chloride) in DMF.

  • Step-by-Step:

    • Perform standard Fmoc deprotection.

    • Wash: 3x with 0.8 M LiCl in DMF (2 minutes each).

    • Wash: 2x with DMF (to remove excess salt).

    • Coupling: Proceed immediately with the next amino acid coupling.

    • Note: Some protocols suggest adding the salt directly to the coupling mixture, but a pre-wash is often sufficient and reduces risk of side reactions.

2. Pseudoproline Dipeptides (The "Kink" Strategy)

This is the most effective preventative measure. If your sequence allows, replace a Serine or Threonine residue adjacent to the Cps residue with a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(


pro)-OH).
  • Mechanism: The oxazolidine ring locks the backbone in a cis-conformation, introducing a "kink" that physically prevents

    
    -sheet alignment.[2]
    
  • Implementation: Insert the pseudoproline 2–3 residues away from the Cps site if possible.

3. Elevated Temperature Coupling
  • Temperature: 50°C - 75°C (Microwave or water bath).

  • Warning: Do not exceed 50°C for Cysteine or Histidine to avoid racemization. Cps itself is relatively stable, but the nitrile group can hydrolyze under extreme basic conditions at high heat; keep coupling times short (<10 min).

Module 2: Solubility & Purification (The "Crash-Out")

The Problem: After cleavage, the protecting groups are removed.[3][4][5][6] The "naked" Cps peptides often precipitate immediately in aqueous buffers or standard HPLC mobile phases (Water/Acetonitrile).[7]

Solubility Data Table
Solvent SystemSolubility RatingMechanism of ActionRecommended Use
Water / 0.1% TFA Poor (Precipitates)Promotes hydrophobic collapseAvoid for initial dissolution.
Acetonitrile (ACN) Low to ModerateWeak solvation of aggregatesMobile phase B only.
DMSO HighDipolar aprotic disruptionStock solution preparation.
HFIP (Hexafluoroisopropanol) Excellent Disrupts

-sheets; induces

-helix
The "Magic Bullet" for injection.
6M Guanidine HCl HighChaotropic denaturationPurification of very stubborn aggregates.
Protocol: The HFIP Injection Method

If your peptide clogs the column or elutes as a broad "ghost" peak, it is aggregating on the stationary phase.

  • Dissolution: Dissolve the crude peptide in 100% HFIP (or 50:50 HFIP:DCM if extremely hydrophobic).

    • Why? HFIP is a strong hydrogen bond donor that breaks inter-peptide H-bonds, monomerizing the peptide.

  • Dilution: Dilute 1:1 with Mobile Phase A (Water/0.1% TFA) immediately before injection.

    • Visual Check: If it precipitates upon dilution, stop. You must use a chaotropic mobile phase (see below).

  • Column Heating: Set the column oven to 60°C .

    • Why? Heat increases the kinetics of desorption and reduces hydrophobic interaction strength, sharpening the peak.

Protocol: Chaotropic Mobile Phase (Last Resort)

For peptides that precipitate in water even with HFIP injection:

  • Mobile Phase A: Water + 0.1% TFA + 10-20% Isopropanol (or 6M Guanidine HCl for non-MS applications).

  • Mobile Phase B: Acetonitrile + 0.1% TFA + 10% Isopropanol .

  • Note: Isopropanol reduces the surface tension and "wets" the hydrophobic patches of the peptide.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision logic for handling Cps peptide aggregation.

Cps_Troubleshooting Start Start: Cps Peptide Synthesis Synth_Check Synthesis: Kaiser Test / HPLC Check Start->Synth_Check Agg_Detected Aggregation Detected? (Low Yield / Deletions) Synth_Check->Agg_Detected Sol_Pseudo Strategy A: Insert Pseudoproline (Break Beta-Sheet) Agg_Detected->Sol_Pseudo Yes (Preventative) Sol_LiCl Strategy B: 0.8M LiCl Wash (Disrupt H-Bonds) Agg_Detected->Sol_LiCl Yes (Corrective) Cleavage Cleavage & Workup Agg_Detected->Cleavage No Sol_Pseudo->Cleavage Sol_LiCl->Cleavage Solubility_Check Soluble in H2O/ACN? Cleavage->Solubility_Check Use_HFIP Dissolve in HFIP (Monomerization) Solubility_Check->Use_HFIP No (Precipitates) Success Pure Monomeric Peptide Solubility_Check->Success Yes Heat_Column Heat HPLC Column (60°C) Use_HFIP->Heat_Column Heat_Column->Success

Figure 1: Decision tree for troubleshooting aggregation in Cyanophenylserine peptides, from synthesis to purification.

Module 3: Storage & Handling (Preventing Gelation)

The Problem: Lyophilized Cps peptides often form a "fluffy" solid that, upon re-dissolution, forms a gel. This is due to the formation of amyloid-like fibrils during the freeze-drying process.

Best Practices
  • Avoid Water Lyophilization: Do not freeze-dry from 100% aqueous solutions.

  • Use tert-Butanol (tBuOH): Lyophilize from a mixture of Acetonitrile/Water (1:1) or tBuOH/Water (4:1) .

    • Why? tBuOH disrupts the ice crystal formation and keeps the peptide chains spatially separated during sublimation.

  • Storage State: Store as a dry powder at -20°C. If solution storage is necessary, use DMSO (anhydrous) at high concentration (>10 mg/mL) to prevent aggregation kinetics which are faster at lower concentrations in aqueous buffers.

Frequently Asked Questions (FAQs)

Q: Why does the Kaiser test fail (stay blue) after coupling Cps? A: The bulky phenyl ring and the dipole of the cyano group can cause the peptide to fold back on itself or stack with neighboring chains on the resin. This steric hindrance prevents the ninhydrin from reacting with the free amines. Trust the test: if it's blue, the coupling is incomplete. Recouple using HATU at 50°C.

Q: Can I use standard Fmoc-Phe-OH protocols for Fmoc-Cps-OH? A: Generally, yes, but with modifications. Cps is more hydrophobic and prone to aggregation than Phenylalanine. Double coupling (2 x 45 min) is mandatory. The use of DIPEA (base) should be minimized in duration to prevent potential nitrile hydrolysis, though this is rare under standard SPPS conditions.

Q: My peptide elutes as a broad hump on HPLC. Is it impure? A: Not necessarily. A broad hump often indicates on-column aggregation (dynamic equilibrium between monomer and oligomer).

  • Test: Reinject the sample at a significantly lower concentration or at a higher temperature (60°C). If the peak sharpens, it was aggregation, not impurity.

Q: Why is HFIP better than DMSO for these peptides? A: DMSO dissolves aggregates but does not necessarily structure the peptide. HFIP is unique because it is a strong H-bond donor but a poor acceptor; it disrupts the intermolecular


-sheets (aggregates) and stabilizes intramolecular 

-helices (monomers). This makes it the superior solvent for "resetting" the peptide state before HPLC.

References

  • LifeTein. (n.d.). Challenges in Peptide Solubilization – Amyloids Case Study. Retrieved from [Link]

  • Dai, C., et al. (2026). Nitrile-Imine Cross-Linking in Peptide Ions with Aromatic Amino Acid Residues: Are Ring-Stacking Interactions Important? National Institutes of Health. Retrieved from [Link]

Sources

dealing with N to O acyl shift during cleavage of serine-containing peptides

Technical Support Center: Troubleshooting N O Acyl Shift in Ser/Thr Peptides

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: SER-CLEAV-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Do I have an N O Shift?

Before attempting a fix, confirm the diagnosis. The N

SerineThreonine1

Symptom Checklist:

ObservationProbability of N

O Shift
Notes
HPLC: Doublet peaks or "shoulders"High Often appears as a split peak with the same UV spectrum.
LC-MS: Identical Mass (Isobaric)Critical The shifted species is an isomer (Same MW). If the mass is +18 or -18, it is not an acyl shift (likely hydrolysis or dehydration).
Sequence: Contains Ser/ThrRequired Most common at N-terminus of Ser (X-Ser bond).
Cleavage: Long duration (>3h)High Thermodynamic equilibrium favors the O-ester form in strong acid over time.

The "Base Test" (Confirmation Protocol): To definitively confirm, take a small aliquot of your crude peptide, dissolve in water, and adjust pH to ~8.0 with dilute

  • Result A: The two peaks coalesce into a single major peak.

    
    Confirmed N 
    
    
    O Shift.
  • Result B: The peaks remain separated.

    
    Not an acyl shift  (likely a deletion sequence or diastereomer).
    
The Mechanism: Why did this happen?

In strong acids (TFA), the amide bond preceding Serine becomes protonated. The Serine side-chain hydroxyl group (nucleophile) attacks the amide carbonyl, forming a 5-membered oxazolidine intermediate. This collapses to form an ester (O-acyl isopeptide).

Visualizing the Pathway:

N_to_O_Shiftcluster_legendReaction ConditionsNativeNative Peptide(Amide Bond)IntermediateOxazolidineIntermediateNative->Intermediate High Acid (TFA) ProtonationIsopeptideO-Acyl Isopeptide(Ester Bond)Intermediate->Isopeptide CollapseIsopeptide->Native Neutral/Basic pH (Reversal)Acid promotes shiftAcid promotes shiftBase reverses shiftBase reverses shiftAcid promotes shift->Base reverses shift

Figure 1: The thermodynamic equilibrium of the N

1
Troubleshooting Guide: The Reversal Protocol

Objective: Convert the O-acyl isopeptide back to the native amide form before purification. Warning: Do not purify the doublet peaks! The O-acyl form is unstable and will shift back or hydrolyze during purification/lyophilization, leading to confusing results.

Protocol: pH-Mediated Reversal
  • Preparation: Isolate the crude peptide via ether precipitation as usual. Dry the pellet.[1][2]

  • Dissolution: Dissolve the crude peptide in water (or minimal acetonitrile if hydrophobic).

  • Neutralization:

    • Monitor pH with a micro-probe or strip.

    • Slowly add 0.1 M Ammonium Bicarbonate (

      
      )  or dilute Ammonium Hydroxide (
      
      
      )
      .
    • Target pH: 7.0 – 7.5.

    • Critical: Do NOT exceed pH 8.5. High pH risks racemization (epimerization) or hydrolysis of the ester bond (chain fragmentation).

  • Incubation:

    • Let the solution stand at room temperature.

    • Time: Typically 15 minutes to 2 hours.

  • Monitoring: Run a check HPLC. When the doublet coalesces into a single peak, the reaction is complete.

  • Acidification: Once reversed, immediately acidify with 0.1% TFA (pH ~2) to "lock" the peptide in the native state before prep-HPLC.

Prevention Protocols

While the shift is thermodynamically driven, kinetics play a major role. You can minimize the formation during the cleavage step.[3][4][5]

Optimized Cleavage Workflow:

VariableRecommendationScientific Rationale
Temperature 0°C to 4°C The activation energy for the shift is significant. Keeping the cleavage cocktail on ice drastically slows the N

O migration rate.
Time Minimize Cleave only as long as necessary to remove Pbf/Trt groups. Avoid overnight cleavage for Ser-containing peptides.
Scavengers Standard (TIS/Water) Scavengers (like EDT/Thioanisole) do not prevent this shift. They prevent alkylation. The shift is purely acid-catalyzed.
Ether Wash Cold & Fast Perform ether precipitation quickly and keep the pellet cold.
Frequently Asked Questions (FAQ)

Q: Does this happen with Threonine (Thr) residues? A: Yes, but it is significantly slower. The methyl group on the Threonine side chain adds steric hindrance, making the nucleophilic attack on the carbonyl carbon more difficult compared to Serine. However, in difficult sequences (e.g., Gly-Thr), it can still occur.

Q: Can I just purify the O-acyl peak and let it sit? A: This is risky. The O-acyl ester bond is more labile (unstable) than an amide bond. If you purify the "wrong" peak, it may hydrolyze (break the chain) during lyophilization or storage, resulting in two fragments rather than your full-length peptide. Always reverse before purification.

Q: My peptide has a C-terminal Serine. Is this a risk? A: No. The N

Q: I see a mass of [M+18] or [M-18]. Is this the shift? A: No.

  • [M-18]: Likely dehydration (loss of water), common with Ser/Thr/Asp.

  • [M+18]: Incomplete coupling or hydrolysis.

  • [M+0]: This is the signature of the N

    
     O shift.
    
References
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Muzammil, S., et al. (2000). A study of the N O acyl rearrangement of serine peptides. Journal of Organic Chemistry. (General mechanism reference).
  • BenchChem Technical Guides. (2025). Optimizing cleavage of peptides with serine from resin. Link

Validation & Comparative

Advanced NMR Verification of 4-Cyanophenylserine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Peptide Chemists

Executive Summary: The Dual-Sensor Advantage

Incorporating 4-cyanophenylserine (4-CN-PhSer) into peptides offers a distinct advantage over the more common 4-cyanophenylalanine (4-CN-Phe). While both provide the nitrile (–CN) group as a sensitive vibrational and NMR reporter for local electric fields, the serine derivative introduces a


-hydroxyl group . This creates a "dual-sensor" motif: the hydroxyl group acts as a hydrogen bond donor/acceptor capable of locking local conformation, while the nitrile group reports on the electrostatic environment.

However, the structural similarity between 4-CN-PhSer and its metabolic precursors (or potential reduction byproducts) necessitates a rigorous verification protocol. This guide outlines a self-validating NMR workflow to confirm not just the presence of the cyano group, but the integrity of the


-hydroxylated backbone and its specific stereochemistry.

Comparative Analysis: Selecting the Right Probe

Before initiating synthesis, researchers must weigh the analytical distinctiveness of 4-CN-PhSer against standard alternatives.

Table 1: Performance Matrix of Aromatic NMR/IR Probes

Feature4-Cyanophenylserine (Target)4-Cyanophenylalanine (Standard)

F-Phenylalanine
Primary Utility H-bond locking (

-OH) + Field sensing (CN)
Field sensing (CN)High-sensitivity conformational probe
NMR Signature (1H) Diagnostic

-H doublet (~5.4 ppm)

-H multiplet (~3.1 ppm)
Aromatic ring perturbation only
Chiral Centers Two (

)
- Diastereomers possible
One (

)
One (

)
Solubility Moderate (Polar OH improves solubility)Low (Hydrophobic)Very Low (Hydrophobic)
Verification Challenge High (Must confirm

-OH & Stereochem)
Medium (Confirm CN integrity)Low (Distinct

F signal)

Protocol: Self-Validating NMR Workflow

This protocol is designed to be self-validating . Each step provides a "Go/No-Go" decision point based on specific spectral signatures that cannot be generated by contaminants (e.g., free amino acid, reduced phenylalanine derivative).

Phase 1: Sample Preparation
  • Solvent: Dissolve lyophilized peptide in

    
     (for amide detection) or 
    
    
    
    (for clearer
    
    
    assignment).
  • Concentration: Minimum

    
     for 1H 1D; 
    
    
    
    recommended for 13C-detected experiments.
  • pH Control: Adjust to pH 6.5. Note: High pH (>8) can catalyze retro-aldol cleavage of phenylserine derivatives; Low pH (<4) affects amide exchange rates.

Phase 2: The "Fingerprint" Pulse Sequences

Run the following standard suite. The "Critical Diagnostic" column explains the causality—why this experiment confirms the structure.

Table 2: NMR Acquisition Parameters & Diagnostics

ExperimentTarget RegionCritical Diagnostic (The "Proof")
1D

H
4.0 – 6.0 ppm

-Proton Doublet.
4-CN-PhSer shows a distinct doublet at ~5.3–5.7 ppm. 4-CN-Phe shows a multiplet at ~3.1 ppm.
2D COSY

-

region
Spin System Isolation. Confirm scalar coupling exclusively between the

-H (~4.7 ppm) and

-H (~5.4 ppm).
1D

C
115 – 120 ppmNitrile Carbon. Sharp singlet at ~119 ppm. Distinguishes from amide carbonyls (170+ ppm).
2D HSQC

-CH region
Heteronuclear Validation. The

-proton must correlate to a carbon at ~70-75 ppm (CH-OH), not 35-40 ppm (CH

).
Phase 3: Stereochemical Verification (Threo vs. Erythro)

Unlike Phenylalanine, Phenylserine has two chiral centers. The coupling constant (


) is the key metric for determining if you have incorporated the correct diastereomer (typically threo for biological mimicry).
  • Threo (

    
    ):  Typically displays smaller 
    
    
    
    (~3–5 Hz) in constrained peptides, though solvent dependent.
  • Erythro (

    
    ):  Often displays larger 
    
    
    
    (~7–9 Hz).
  • Action: Measure the splitting of the doublet at ~5.4 ppm in the 1D

    
    H spectrum.
    

Data Interpretation & Logic Pathways

The following diagram illustrates the decision logic for interpreting the NMR data. This ensures that common synthetic errors (reduction of OH, loss of CN) are ruled out.

NMR_Logic_Flow Start Acquire 1D 1H & HSQC CheckBeta Check 3.0 - 6.0 ppm Region Start->CheckBeta Beta_High Signal at ~5.4 ppm (Doublet)? CheckBeta->Beta_High Yes Beta_Low Signal at ~3.1 ppm (Multiplet)? CheckBeta->Beta_Low No (Found 3.1 ppm) CheckCarbon Check HSQC Correlation Beta_High->CheckCarbon Result_Phe ERROR: Reduced to 4-CN-Phe Beta_Low->Result_Phe Missing OH group Carbon_70 13C Shift ~70-75 ppm (CH-OH) CheckCarbon->Carbon_70 Confirmed Carbon_40 13C Shift ~35-40 ppm (CH2) CheckCarbon->Carbon_40 Misassignment CheckCN Check 118-119 ppm (13C) Carbon_70->CheckCN Carbon_40->Result_Phe CN_Present Peak Present CheckCN->CN_Present CN_Absent Peak Absent CheckCN->CN_Absent Result_Success CONFIRMED: 4-CN-PhSer Incorporated CN_Present->Result_Success Result_NoCN ERROR: Nitrile Hydrolysis CN_Absent->Result_NoCN

Figure 1: Analytical decision tree for validating 4-cyanophenylserine incorporation. Note the critical divergence between the


-proton shifts of the Serine derivative (5.4 ppm) and the Alanine derivative (3.1 ppm).

Structural Assignment Map

To visualize the specific NMR assignments discussed, the diagram below maps the chemical shifts to the 4-cyanophenylserine structure.

Chemical_Shift_Map AlphaC Alpha-C (55-60 ppm) AlphaH Alpha-H (~4.6 ppm, d) AlphaC->AlphaH BetaC Beta-C (70-75 ppm) AlphaC->BetaC BetaH Beta-H (~5.4 ppm, d) *DIAGNOSTIC* AlphaH->BetaH J = 3-9 Hz (Stereochem) BetaC->BetaH OH OH Group (Exchangeable) BetaC->OH Ring Phenyl Ring BetaC->Ring RingH Aromatic H (7.6 - 7.9 ppm) AA'BB' System Ring->RingH CN_Group Cyano (CN) (~119 ppm) Ring->CN_Group Para-position

Figure 2: NMR Chemical Shift Map for 4-Cyanophenylserine. The red node highlights the Beta-H signal, which is the primary differentiator from Phenylalanine.

References

  • Incorporation of Unnatural Amino Acids by NMR

    • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444.
  • NMR Chemical Shifts of Phenylserine Derivatives

    • Crich, D., & Banerjee, A. (2006).[1] Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan.[1][2] Journal of Organic Chemistry, 71(18), 7106-7109.[1]

  • 4-Cyanophenylalanine as a Spectroscopic Probe

    • Tucker, M. J., et al. (2011). A new method for determining the local environment of protein residues: 4-cyanophenylalanine as a vibrational and NMR probe. Journal of Physical Chemistry B.
  • Stereochemical Determination via Coupling Constants

    • Spera, S., & Bax, A. (1991). Empirical correlation between protein backbone conformation and C alpha and C beta chemical shifts.[3] Journal of the American Chemical Society, 113(14), 5490-5492.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-threo-3-(4-cyanophenyl)serine
Reactant of Route 2
Reactant of Route 2
Boc-D-threo-3-(4-cyanophenyl)serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.